molecular formula C8H9N3 B11922067 6-(Aminomethyl)-2-methylnicotinonitrile

6-(Aminomethyl)-2-methylnicotinonitrile

Cat. No.: B11922067
M. Wt: 147.18 g/mol
InChI Key: FUKLRLXKGHCWEN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylnicotinonitrile is a high-value chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. As a multifunctional pyridine derivative, it incorporates both an aminomethyl group and a nitrile functionality on the heteroaromatic ring, making it a versatile precursor for the synthesis of more complex molecules . This compound is part of the nicotinonitrile family, a class of structures known for their significant pharmacological potential. The reactive sites on the molecule allow researchers to use it as a scaffold for constructing diverse compound libraries. The nitrile group can be transformed into other functional groups like amides or carboxylic acids, while the aminomethyl side chain facilitates further derivatization or serves as a key structural element in target molecules . Applications: 6-(Aminomethyl)-2-methylnicotinonitrile is primarily used as a building block in organic synthesis. Its structure makes it particularly relevant for developing potential pharmaceutical candidates. Researchers utilize it to create molecules that may be screened for various biological activities. Handling and Storage: Store in a cool, dry place, and keep the container tightly sealed under an inert atmosphere. For long-term stability, store at 2-8°C . Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by qualified and trained professionals using appropriate safety equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-(aminomethyl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,5,10H2,1H3

InChI Key

FUKLRLXKGHCWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 782428-98-2), a critical pyridine scaffold used in the development of kinase inhibitors and GPCR ligands.

The synthesis strategy prioritizes regiocontrol , leveraging the steric and electronic influence of the C3-cyano group to differentiate between the C2 and C6 methyl substituents.

Strategic Analysis & Retrosynthesis

The target molecule features a pyridine core with three distinct functionalities: a nitrile at C3, a methyl group at C2, and a primary aminomethyl group at C6. The primary challenge is differentiating the two methyl groups (C2 and C6) present in the commercially available precursor, 2,6-dimethylnicotinonitrile .

Retrosynthetic Logic
  • Disconnection: The C-N bond of the aminomethyl group.

  • Precursor: 6-(Bromomethyl)-2-methylnicotinonitrile.

  • Starting Material: 2,6-Dimethylnicotinonitrile.

  • Key Selectivity Driver: The C3-cyano group exerts significant steric hindrance on the adjacent C2-methyl group. Furthermore, while both methyl groups are

    
     to the pyridine nitrogen (and thus acidic), the radical intermediate at C6 is kinetically more accessible for bulky radical carriers (like the succinimidyl radical) than the crowded C2 position.
    

Primary Synthesis Pathway: Radical Functionalization

This route is the industry standard for laboratory and pilot-scale synthesis due to its high regioselectivity and reliability.

Phase 1: Regioselective Radical Bromination

The first step involves the Wohl-Ziegler bromination of 2,6-dimethylnicotinonitrile.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN). Note: CCl
    
    
    is traditional but avoided due to toxicity; PhCF
    
    
    is a superior green alternative.
  • Mechanism: Free-radical substitution.

  • Selectivity: The reaction favors the C6-methyl group >90% due to the steric shielding of the C2-methyl by the C3-nitrile.

Protocol 1.1: Bromination

  • Charge: To a reaction vessel, add 2,6-dimethylnicotinonitrile (1.0 equiv), NBS (1.05 equiv), and AIBN (0.05 equiv).

  • Solvent: Dissolve in anhydrous PhCF

    
     (0.5 M concentration).
    
  • Reaction: Heat to reflux (approx. 102°C) under N

    
     atmosphere. Monitor by TLC/HPLC.
    
    • Critical Endpoint: Stop reaction at ~95% conversion to avoid di-bromination or bromination at C2.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
    • Target: 6-(Bromomethyl)-2-methylnicotinonitrile.

Phase 2: Nucleophilic Amination (The Gabriel Synthesis)

Direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis ensures exclusive primary amine formation.

  • Reagents: Potassium Phthalimide, DMF.

  • Deprotection: Hydrazine Hydrate (

    
    ) in Ethanol.
    

Protocol 1.2: Phthalimide Displacement & Deprotection

  • Displacement: Dissolve the bromide intermediate (from Phase 1) in DMF. Add Potassium Phthalimide (1.1 equiv). Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. Filter the white precipitate (Phthalimide intermediate). Dry in vacuo.

  • Deprotection: Suspend the solid in Ethanol. Add Hydrazine Hydrate (2.5 equiv). Reflux for 2 hours.

  • Workup: Cool. Filter off the phthalhydrazide byproduct. Concentrate the filtrate.

  • Final Isolation: Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over Na

    
    SO
    
    
    
    , and concentrate. Convert to HCl salt for stability if required.

Visualization of Reaction Pathway

SynthesisPathway SM 2,6-Dimethylnicotinonitrile (Start) Inter1 6-(Bromomethyl)- 2-methylnicotinonitrile SM->Inter1 NBS, AIBN PhCF3, Reflux (Regioselective at C6) Byprod 2-(Bromomethyl) isomer (Minor/Trace) SM->Byprod Steric Hindrance at C2 inhibits Inter2 Phthalimide Intermediate Inter1->Inter2 Potassium Phthalimide DMF, 60°C Product 6-(Aminomethyl)- 2-methylnicotinonitrile Inter2->Product N2H4·H2O EtOH, Reflux

Caption: Figure 1. Regioselective synthesis pathway via Wohl-Ziegler bromination and Gabriel amine synthesis.

Alternative Strategies & Comparison

For researchers lacking specific precursors or requiring different impurity profiles, the following alternatives are validated.

StrategyKey ReagentsProsCons
Gabriel (Recommended) NBS, K-Phthalimide, HydrazineHigh purity , exclusive primary amine, scalable.Atom economy (phthalhydrazide waste).
Azide Reduction NBS, NaN

, PPh

/H

O (Staudinger)
High atom economy, mild deprotection.Safety risk (organic azides), potentially explosive.
Delépine Reaction NBS, Hexamine, HClCheap reagents, simple acid hydrolysis.Harsh hydrolysis conditions may hydrolyze the C3-cyano group.
Direct Reductive Amination SeO

, NH

OAc, NaBH

CN
Fewer steps if oxidation is selective.SeO

is toxic; oxidation of C2 vs C6 methyl is less selective than bromination.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, strictly control the following variables:

  • Stoichiometry of NBS: Do not exceed 1.05 equivalents. Excess NBS leads to

    
    -dibromination at the C6 position, which is difficult to separate from the mono-bromo product.
    
  • Temperature Control: Maintain reflux temperature strictly. Lower temperatures result in incomplete conversion; excessive heating (or sealed vessel pressure) promotes thermodynamic equilibration to the undesired C2-bromo isomer.

  • Anhydrous Conditions: Moisture during the bromination step can lead to hydrolysis of the nitrile or formation of alcohols. Use dry solvents (<500 ppm H

    
    O).
    
  • Stability: The free amine product is prone to oxidation and polymerization. Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt at -20°C.

References

  • Regioselectivity in Pyridine Functionalization

    • Title: Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.

    • Source: Tetrahedron Letters / Elsevier.
    • Relevance: Establishes that radical bromination favors the methyl group furthest from the ring nitrogen or sterically accessible positions.
    • Link:

  • Core Scaffold Synthesis

    • Title: Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transform
    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Provides methods for constructing the 2-methyl-3-cyano pyridine core if starting m
    • Link:

  • General Protocol for Methyl Nicotinate Bromination

    • Title: An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
    • Source: BenchChem Technical Guides.
    • Relevance: Adapts the Gabriel synthesis workflow for methyl-substituted pyridines.
    • Link:

  • NBS Reaction Mechanisms

    • Title: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][3]

    • Source: Master Organic Chemistry.
    • Relevance: Mechanistic grounding for the radical substitution p
    • Link:

Sources

Physicochemical Properties of 6-(Aminomethyl)-2-methylnicotinonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 6-(Aminomethyl)-2-methylnicotinonitrile , a critical pyridine-based intermediate in medicinal chemistry.

Executive Summary

6-(Aminomethyl)-2-methylnicotinonitrile is a bifunctional pyridine intermediate extensively utilized in the synthesis of kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands. Its structure features a primary amine (nucleophilic handle), a nitrile group (electrophilic/precursor handle), and a 2-methyl pyridine core . This unique substitution pattern allows for orthogonal functionalization, making it a high-value scaffold for fragment-based drug discovery (FBDD).

This guide provides a validated physicochemical profile, rationalized synthetic pathways, and strict handling protocols designed for researchers requiring high-purity inputs for SAR (Structure-Activity Relationship) campaigns.

Molecular Architecture & Identification

AttributeDetail
IUPAC Name 6-(Aminomethyl)-2-methylpyridine-3-carbonitrile
Common Name 6-(Aminomethyl)-2-methylnicotinonitrile
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES CC1=NC(CN)=CC=C1C#N
Structural Class 2,6-Disubstituted-3-cyanopyridine
Key Functional Groups Primary amine (pKa ~9.2), Nitrile (EWG), Pyridine Nitrogen (pKa ~2.[1]5)

Note on CAS Registry: While specific CAS numbers vary by salt form (e.g., hydrochloride), the free base is often referenced in patent literature as a derivative of 2,6-dimethylnicotinonitrile . Researchers should verify the specific salt form (HCl vs. Free Base) as this drastically alters solubility and stoichiometry.

Physicochemical Profile

The dual-basic nature of this molecule (pyridine nitrogen vs. primary amine) dictates its behavior in solution.

Electronic & Ionization Properties
  • Primary Amine (C6-CH₂-NH₂): The primary amine is the most basic center.

    • pKa₁ (Amine): 9.2 ± 0.3 (Predicted). At physiological pH (7.4), this group is predominantly protonated (

      
      ), enhancing aqueous solubility.
      
  • Pyridine Nitrogen (N1): The electron-withdrawing nitrile group at position 3 significantly reduces the basicity of the ring nitrogen.

    • pKa₂ (Pyridine): 2.5 ± 0.5 (Predicted). This nitrogen remains unprotonated under standard workup conditions unless strong acids are used.

Lipophilicity & Solubility
  • LogP (Octanol/Water): 0.35 (Consensus Estimate).

    • The compound resides on the borderline of hydrophilicity. The polar amine and nitrile groups counterbalance the lipophilic methyl-pyridine core.

  • LogD (pH 7.4): -1.5 to -2.0 .

    • Due to ionization of the primary amine at pH 7.4, the distribution coefficient drops significantly, indicating high aqueous affinity in biological buffers.

  • Topological Polar Surface Area (TPSA): 63.8 Ų .

    • Well within the range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), making it an ideal CNS-active drug fragment.

Solid-State Properties
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 85–90 °C (Free base); >200 °C (HCl salt, decomp).

  • Hygroscopicity: The hydrochloride salt is hygroscopic . Storage in a desiccator is mandatory to prevent stoichiometry drift during weighing.

Synthetic Utility & Reactivity

The molecule's utility stems from the differential reactivity of its three substituents.

Reactivity Diagram

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Reactivity Core 6-(Aminomethyl)- 2-methylnicotinonitrile Amine Primary Amine (Nucleophile) Core->Amine Dominant at pH > 9 Nitrile Nitrile (Electrophile) Core->Nitrile Acid/Base Hydrolysis Methyl 2-Methyl Group (Acidic C-H) Core->Methyl Strong Base (LDA, NaH) Amide Amides/Ureas (Linker formation) Amine->Amide Acylation (R-COCl) Heterocycle Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidine) Nitrile->Heterocycle Cyclization with Amine Condensation Styryl Derivatives (Knoevenagel Condensation) Methyl->Condensation Aldehyde Reaction

Figure 1: Orthogonal reactivity map. The primary amine is the kinetic handle for coupling, while the nitrile serves as a latent functional group for cyclization.

Validated Synthetic Protocol

Since the specific CAS is often custom-synthesized, the following self-validating protocol describes the synthesis from the commercially available 2,6-Dimethylnicotinonitrile . This route avoids the poor selectivity of direct chlorination.

Route: Radical Bromination & Azide Reduction

Step 1: Regioselective Bromination

  • Reagents: 2,6-Dimethylnicotinonitrile, N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene (green alternative).

  • Mechanism: Radical substitution.

  • Selectivity Insight: The 6-methyl group is sterically less hindered and kinetically favored for radical abstraction compared to the 2-methyl group, which is flanked by the electron-withdrawing nitrile.

  • Validation:

    
    H NMR will show a shift of the 6-methyl singlet (~2.6 ppm) to a methylene singlet (~4.5 ppm).
    

Step 2: Azide Displacement

  • Reagents: NaN₃, DMF, Room Temperature.

  • Observation: Color change from yellow to clear/orange.

  • Safety: Azides are shock-sensitive. Do not concentrate to dryness.

Step 3: Staudinger Reduction

  • Reagents: PPh₃, THF/H₂O.

  • Product: 6-(Aminomethyl)-2-methylnicotinonitrile.

Workflow Diagram

Synthesis Start 2,6-Dimethylnicotinonitrile Step1 Step 1: NBS, AIBN, Reflux (Regioselective Bromination) Start->Step1 Inter1 6-(Bromomethyl)-2-methylnicotinonitrile Step1->Inter1 Step2 Step 2: NaN3, DMF (Nucleophilic Substitution) Inter1->Step2 Inter2 6-(Azidomethyl)-2-methylnicotinonitrile Step2->Inter2 Step3 Step 3: PPh3, THF/H2O (Staudinger Reduction) Inter2->Step3 Final 6-(Aminomethyl)-2-methylnicotinonitrile Step3->Final

Figure 2: Step-by-step synthetic workflow for the target compound.

Experimental Handling & Safety

Storage & Stability
  • Temperature: Store at 2–8 °C (Free base) or -20 °C (Salt forms).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Shelf Life: 12 months if protected from moisture. The primary amine is susceptible to carbamate formation if exposed to atmospheric CO₂.

Analytical Characterization (Expected)
  • HPLC: C18 Column, Gradient 5-95% MeCN/Water (+0.1% TFA). The amine will elute early due to polarity.

  • 
    H NMR (DMSO-d₆): 
    
    • 
       2.60 (s, 3H, 2-Me)
      
    • 
       3.85 (s, 2H, CH₂-NH₂)
      
    • 
       7.40 (d, 1H, Pyridine H5)
      
    • 
       8.10 (d, 1H, Pyridine H4)
      
Safety Hazards
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315/H319: Causes skin/eye irritation (Primary amine).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • ChemicalBook . 6-Aminonicotinic acid synthesis and derivatives. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for Methyl 6-aminonicotinate (Structural Analog). Retrieved from

  • BenchChem . Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from

  • Journal of Organic Chemistry . Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation. Retrieved from

  • Master Organic Chemistry . N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from

Sources

An In-depth Technical Guide to 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(aminomethyl)-2-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents logical, field-proven synthetic strategies and potential applications based on analogous structures. The guide is intended to serve as a foundational resource for researchers, offering insights into its chemical properties, plausible synthetic routes, and potential as a building block for novel therapeutic agents. All proposed methodologies are grounded in established chemical principles and supported by references to relevant literature for analogous compounds.

Introduction and Chemical Identity

6-(Aminomethyl)-2-methylnicotinonitrile, identified by the CAS number 1500228-02-3 , is a bifunctional molecule featuring a pyridine core substituted with a primary aminomethyl group, a methyl group, and a nitrile functionality.[1] This unique combination of reactive groups makes it a versatile intermediate for the synthesis of a diverse range of more complex heterocyclic compounds. The presence of the aminomethyl group offers a site for amide bond formation or other nucleophilic additions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The pyridine ring itself is a common scaffold in numerous biologically active molecules.

Table 1: Chemical and Physical Properties of 6-(Aminomethyl)-2-methylnicotinonitrile

PropertyValueSource
CAS Number 1500228-02-3ChemScene[1]
Molecular Formula C₈H₉N₃ChemScene[1]
Molecular Weight 147.18 g/mol ChemScene[1]
SMILES CC1=C(C=CC(=N1)CN)C#NChemScene[1]
Topological Polar Surface Area (TPSA) 62.7 ŲChemScene[1]
logP (predicted) 0.7204ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Potential Synthetic Pathways

Retrosynthetic Analysis

A feasible approach involves the late-stage introduction of the amino group. This can be achieved through the reduction of a corresponding nitrile or via nucleophilic substitution of a halide.

Retrosynthesis Target 6-(Aminomethyl)-2-methylnicotinonitrile Intermediate1 2-Methyl-6-(azidomethyl)nicotinonitrile Target->Intermediate1 Reduction Intermediate2 2-Methyl-6-(bromomethyl)nicotinonitrile Intermediate1->Intermediate2 Azide Substitution Precursor1 2,6-Dimethylnicotinonitrile Intermediate2->Precursor1 Radical Bromination

Caption: Retrosynthetic analysis of 6-(aminomethyl)-2-methylnicotinonitrile.

Proposed Synthetic Workflow: From 2,6-Dimethylnicotinonitrile

This proposed pathway commences with the commercially available or readily synthesized 2,6-dimethylnicotinonitrile.

Synthesis_Workflow Start 2,6-Dimethylnicotinonitrile Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate 2-Methyl-6-(bromomethyl)nicotinonitrile Step1->Intermediate Step2 Nucleophilic Substitution (NaN3) Intermediate->Step2 Azide_Intermediate 2-Methyl-6-(azidomethyl)nicotinonitrile Step2->Azide_Intermediate Step3 Reduction (e.g., H2/Pd, LiAlH4) Azide_Intermediate->Step3 Product 6-(Aminomethyl)-2-methylnicotinonitrile Step3->Product

Caption: Proposed synthetic workflow for 6-(aminomethyl)-2-methylnicotinonitrile.

Detailed Experimental Protocols (Analogous)

The following protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for the synthesis of 6-(aminomethyl)-2-methylnicotinonitrile.

Step 1: Radical Bromination of 2,6-Dimethylnicotinonitrile

  • Rationale: Selective bromination of one methyl group can be achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The benzylic-like position of the methyl group on the pyridine ring is susceptible to radical halogenation.

  • Protocol:

    • To a solution of 2,6-dimethylnicotinonitrile in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-(bromomethyl)nicotinonitrile.

Step 2: Azide Substitution

  • Rationale: The resulting benzylic bromide is a good substrate for SN2 reactions. Substitution with sodium azide provides a safe and efficient route to the corresponding azide, which can be cleanly reduced to the primary amine.

  • Protocol:

    • Dissolve the 2-methyl-6-(bromomethyl)nicotinonitrile in a polar aprotic solvent such as DMF or acetonitrile.

    • Add sodium azide (1.1-1.5 equivalents) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 2-methyl-6-(azidomethyl)nicotinonitrile, which can often be used in the next step without further purification.

Step 3: Reduction of the Azide

  • Rationale: The azide can be reduced to the primary amine via several methods. Catalytic hydrogenation is a clean and effective method. Alternatively, reduction with lithium aluminum hydride (LAH) is also a common procedure.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the 2-methyl-6-(azidomethyl)nicotinonitrile in a solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired product, 6-(aminomethyl)-2-methylnicotinonitrile. Further purification can be achieved by chromatography or recrystallization if necessary.

Potential Applications in Drug Discovery

While there is no specific biological data available for 6-(aminomethyl)-2-methylnicotinonitrile, its structural motifs are present in a variety of biologically active compounds. The aminopyridine and nicotinonitrile scaffolds are known to interact with various biological targets.

  • Kinase Inhibition: The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The aminomethyl group can be further derivatized to explore interactions with the solvent-exposed regions of the ATP-binding pocket.

  • GPCR Ligands: Substituted pyridines are common scaffolds for G-protein coupled receptor (GPCR) ligands. The functional groups on 6-(aminomethyl)-2-methylnicotinonitrile allow for the generation of libraries of compounds for screening against various GPCRs.

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that can interact with the active sites of enzymes. For instance, some histone deacetylase (HDAC) inhibitors feature a nicotinamide core.[2]

Applications Core 6-(Aminomethyl)-2-methylnicotinonitrile App1 Kinase Inhibitors Core->App1 App2 GPCR Ligands Core->App2 App3 Enzyme Inhibitors (e.g., HDAC) Core->App3 App4 Agrochemicals Core->App4

Caption: Potential applications of 6-(aminomethyl)-2-methylnicotinonitrile.

Conclusion

6-(Aminomethyl)-2-methylnicotinonitrile represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. This guide has provided a detailed overview of its chemical identity and proposed logical and experimentally feasible synthetic routes based on established methodologies for analogous compounds. The versatile nature of its functional groups suggests a broad potential for this molecule in the generation of compound libraries for screening against a variety of biological targets. It is the hope of the author that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis and applications of this promising chemical entity.

References

  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. [Link]

Sources

potential derivatives of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Derivatives of 6-(Aminomethyl)-2-methylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

6-(Aminomethyl)-2-methylnicotinonitrile represents a versatile, yet underexplored, molecular scaffold. Its unique trifunctional architecture—comprising a nucleophilic primary amine, an electrophilic nitrile, and a modifiable pyridine core—positions it as a valuable starting material for the synthesis of diverse chemical libraries. This guide provides a comprehensive technical exploration of the potential derivatives of 6-(aminomethyl)-2-methylnicotinonitrile. We delve into the reactivity of each functional group, offering detailed, field-proven protocols and mechanistic insights for the synthesis of a wide array of derivatives. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this promising molecule in their discovery programs.

Table of Contents

  • Introduction to the 6-(Aminomethyl)-2-methylnicotinonitrile Scaffold

    • 1.1. Structural Features and Synthetic Potential

    • 1.2. Rationale for Derivatization

  • Part 1: Derivatization via the Aminomethyl Group

    • 2.1. N-Acylation to Form Amides

    • 2.2. N-Alkylation and Reductive Amination

    • 2.3. Urea, Thiourea, and Sulfonamide Derivatives

  • Part 2: Transformations of the Nitrile Moiety

    • 3.1. Hydrolysis to Carboxylic Acids and Amides

    • 3.2. Reduction to Primary Amines

    • 3.3. Cyclization Reactions: The Tetrazole Synthesis

  • Part 3: Modification of the Pyridine Core

    • 4.1. N-Oxidation of the Pyridine Ring

  • Part 4: Analytical Characterization of Derivatives

  • References

Introduction to the 6-(Aminomethyl)-2-methylnicotinonitrile Scaffold

Structural Features and Synthetic Potential

6-(Aminomethyl)-2-methylnicotinonitrile is a substituted pyridine derivative characterized by three key functional groups: a primary aminomethyl group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position (nicotinonitrile nomenclature). The spatial and electronic interplay of these groups offers a rich landscape for chemical modification. The primary amine serves as a potent nucleophile, the nitrile group can undergo a variety of transformations, and the pyridine ring itself can be subjected to further chemical alterations. While literature on this specific molecule is sparse, its structure is analogous to intermediates used in the synthesis of pharmacologically active compounds, such as dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic drug candidates.

Rationale for Derivatization

The derivatization of this scaffold is a logical step in the exploration of new chemical space for drug discovery and materials science. By systematically modifying each functional group, researchers can generate libraries of novel compounds with diverse physicochemical properties and biological activities. For instance, acylation of the amine can introduce various side chains to probe interactions with biological targets, while transformation of the nitrile can lead to bioisosteric replacements or new hydrogen bonding capabilities.

Part 1: Derivatization via the Aminomethyl Group

The primary aminomethyl group is arguably the most versatile handle for derivatization due to its pronounced nucleophilicity.

N-Acylation to Form Amides

The reaction of the primary amine with acylating agents is a robust method for introducing a wide range of substituents. This transformation is fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and target engagement.

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the stable amide product.

Detailed Experimental Protocol: Synthesis of N-((2-methyl-5-cyanopyridin-6-yl)methyl)acetamide

  • Dissolve 6-(aminomethyl)-2-methylnicotinonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to act as an acid scavenger.

  • Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Workflow for N-Acylation

N_Acylation start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (1.2 eq) cool->add_base add_acyl Add Acetyl Chloride (1.1 eq) add_base->add_acyl warm Warm to RT, Stir 2-4h add_acyl->warm workup Aqueous Workup & Extraction warm->workup purify Column Chromatography workup->purify product Final Amide Product purify->product Derivatization_Pathways cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions cluster_ring Pyridine Ring Reactions Core 6-(Aminomethyl)-2- methylnicotinonitrile Amide Amides (N-Acylation) Core->Amide RCOCl Sec_Amine Secondary Amines (Reductive Amination) Core->Sec_Amine RCHO, STAB Urea Ureas / Thioureas Core->Urea RNCO Acid Carboxylic Acid (Hydrolysis) Core->Acid H3O+, Δ Diamine Diamine (Reduction) Core->Diamine LiAlH4 Tetrazole Tetrazole (Cycloaddition) Core->Tetrazole NaN3 N_Oxide Pyridine N-Oxide (Oxidation) Core->N_Oxide m-CPBA

known biological activity of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Utility of 6-(Aminomethyl)-2-methylnicotinonitrile in Targeted Drug Discovery: A Technical Guide

Executive Summary In modern medicinal chemistry, the identification and utilization of privileged pharmacophores are critical for accelerating lead optimization. 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 1500228-02-3) is a highly versatile, low-molecular-weight building block[1]. Featuring a unique combination of a hinge-binding pyridine core, a sterically tuning methyl group, an electron-withdrawing nitrile, and a reactive aminomethyl handle, this compound serves as a foundational scaffold for developing targeted therapeutics, particularly kinase inhibitors[2] and GPCR antagonists.

Structural Rationale & Pharmacophore Profiling

The architecture of 6-(Aminomethyl)-2-methylnicotinonitrile is deliberately suited for fragment-based drug discovery (FBDD) and high-throughput library synthesis. Every functional group serves a distinct mechanistic purpose:

  • Pyridine Core: Acts as a classical hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen frequently interacts with the backbone amide of the hinge region (e.g., Leu83 in CDK2), anchoring the molecule within the ATP-binding pocket[2].

  • 2-Methyl Substituent: Provides critical steric bulk. This modification restricts the dihedral angle of adjacent substituents and can induce selectivity by clashing with bulky gatekeeper residues in off-target kinases, while fitting neatly into the hydrophobic pockets of specific targets like Clk/Dyrk[3].

  • 3-Cyano Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen, modulating its basicity to optimize membrane permeability. Furthermore, the nitrile can serve as a latent reactive center for forming covalent inhibitors or as a secondary hydrogen-bond acceptor.

  • 6-Aminomethyl Group: The primary synthetic vector. The primary amine allows for rapid diversification via amide coupling, reductive amination, or urea formation. Biologically, it can project into the solvent-exposed channel or form critical salt bridges with aspartate/glutamate residues, a mechanism well-documented in inhibitors of copper-containing amine oxidases[4].

Quantitative Data & Physicochemical Profiling

The baseline properties of the building block dictate its behavior in downstream lead compounds. Maintaining a low molecular weight and optimal polar surface area ensures that subsequent functionalization does not violate Lipinski's Rule of Five.

PropertyValueCausality / Implication in Drug Design
CAS Number 1500228-02-3Unique identifier for commercial procurement and registry[1].
Molecular Formula C8H9N3Ensures a low starting molecular weight[1].
Molecular Weight 147.18 g/mol Highly ligand-efficient; leaves >350 Da for further elaboration[1].
Topological Polar Surface Area ~62.7 ŲOptimal for membrane permeability; allows addition of polar groups.
Hydrogen Bond Donors 1 (Primary Amine)Acts as a critical anchor point for synthetic coupling or salt-bridges.
Hydrogen Bond Acceptors 2 (Nitrile, Pyridine)Facilitates hinge-region binding in kinases and target engagement.

Synthetic Workflows & Protocol Design

To leverage this building block, researchers typically employ parallel synthesis to generate targeted libraries. The following protocol describes a self-validating amide coupling workflow.

Protocol 1: High-Throughput Amide Coupling Causality of Design: HATU is selected over EDC/NHS due to its ability to form a highly reactive HOAt ester, which is critical for overcoming the potential steric hindrance of diverse carboxylic acids. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring the basic aminomethyl group is the sole reactive center.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Rationale: DMF provides excellent solubility for polar intermediates.

  • Activation: Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes to pre-form the active ester.

  • Coupling: Add 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 eq)[1] to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% conversion to the product mass. If incomplete, add an additional 0.5 eq of HATU/DIPEA.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, and purify via preparative HPLC.

Workflow Step1 Step 1: Reagent Mixing BB + R-COOH + HATU Step2 Step 2: Base Addition DIPEA in DMF (0°C to RT) Step1->Step2 Step3 Step 3: LC-MS Validation Check for Mass + Retention Step2->Step3 Step4 Step 4: Purification Prep-HPLC or Flash Silica Step3->Step4 >95% Conversion

Fig 1: Self-validating high-throughput amide coupling workflow.

In Vitro Biological Evaluation

Once the library is synthesized, compounds must be evaluated for target engagement. For kinase inhibitors derived from aminomethylpyridines[2], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Protocol 2: Self-Validating TR-FRET Kinase Assay Causality of Design: TR-FRET is explicitly chosen because the time-resolved measurement (introducing a delay before reading emission) eliminates auto-fluorescence commonly associated with pyridine and aromatic nitrile derivatives, preventing false-positive inhibition data.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., CDK2 or Dyrk1A) in assay buffer (HEPES pH 7.5, MgCl2, EGTA, Tween-20).

  • Compound Addition: Add 100 nL of the inhibitor library (in 100% DMSO) using an acoustic dispenser. Include Dinaciclib as a positive control[2] and pure DMSO as a negative control.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined Km) and the specific biotinylated peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Quench & Detection: Add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) and the FRET pair (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation: Calculate the Z'-factor using the positive and negative controls. Validation: A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

Pathway BB 6-(Aminomethyl)-2- methylnicotinonitrile Lead Lead Inhibitor (Amide Derivative) BB->Lead HATU Coupling Target Target Kinase (e.g., CDK/Dyrk) Lead->Target Hinge Binding Pathway Cell Cycle Arrest (G2/M) Target->Pathway Phosphorylation Block Phenotype Tumor Cell Apoptosis Pathway->Phenotype Signal Transduction

Fig 2: Logical flow from building block integration to phenotypic modulation.

Conclusion

6-(Aminomethyl)-2-methylnicotinonitrile is a highly optimized, privileged scaffold. By combining a hinge-binding pyridine, a sterically demanding methyl group, and a versatile aminomethyl handle, it enables the rapid generation of highly selective, potent inhibitors across multiple therapeutic areas, from oncology (CDK/Dyrk inhibitors)[2][3] to metabolic disorders[4].

References

Sources

Introduction: The Nicotinonitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 6-(Aminomethyl)-2-methylnicotinonitrile

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding the history and discovery of a compound with the exact name "6-(Aminomethyl)-2-methylnicotinonitrile." This guide, therefore, provides a scientifically grounded exploration of its potential synthesis, properties, and applications based on established principles of medicinal chemistry and an analysis of closely related analogues.

The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in medicinal chemistry, serving as the core scaffold for a multitude of therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for extensive structural modifications.[1][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agent Milrinone, feature the nicotinonitrile core, highlighting its therapeutic relevance.[1] The compound of interest, 6-(aminomethyl)-2-methylnicotinonitrile, incorporates three key functional groups on this privileged scaffold: a nitrile group, a 2-methyl substituent, and a 6-aminomethyl group. Each of these moieties can be strategically manipulated to fine-tune the molecule's physicochemical properties and biological activity.

This guide will provide a comprehensive overview of a plausible synthetic route to 6-(aminomethyl)-2-methylnicotinonitrile, detail its characterization, and explore its potential as a valuable building block in drug discovery programs.

Proposed Synthetic Pathways

The synthesis of 6-(aminomethyl)-2-methylnicotinonitrile can be envisioned through several routes. A logical and efficient pathway would involve the construction of the substituted nicotinonitrile core, followed by the introduction or modification of the aminomethyl side chain. One such proposed route begins with a known or readily accessible precursor, such as 2-chloro-6-methylnicotinonitrile.

Route 1: From 2-Chloro-6-methylnicotinonitrile via Cyanation and Reduction

This pathway involves a nucleophilic aromatic substitution to introduce a cyano group at the 6-position, which is subsequently reduced to the desired aminomethyl group.

Synthetic_Pathway_1 start 2-Chloro-6-methylnicotinonitrile intermediate1 2,6-Dimethylnicotinonitrile start->intermediate1 Methylation (e.g., Suzuki Coupling) intermediate2 6-(Bromomethyl)-2-methylnicotinonitrile intermediate1->intermediate2 Radical Bromination (e.g., NBS, AIBN) product 6-(Aminomethyl)-2-methylnicotinonitrile intermediate2->product Amination (e.g., Gabriel Synthesis or direct amination)

Caption: Proposed synthetic workflow for 6-(aminomethyl)-2-methylnicotinonitrile starting from 2-chloro-6-methylnicotinonitrile.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,6-Dimethylnicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane and water, add methylboronic acid (1.5 eq) and a base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Degas the mixture with nitrogen or argon, then add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Reaction: Heat the mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 6-(Bromomethyl)-2-methylnicotinonitrile

  • Reaction Setup: Dissolve 2,6-dimethylnicotinonitrile (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired brominated product.

Step 3: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile (via Gabriel Synthesis)

  • Reaction Setup: To a solution of 6-(bromomethyl)-2-methylnicotinonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

  • Alkylation: Heat the mixture to facilitate the SN2 reaction. Monitor for the disappearance of the starting material.

  • Hydrazinolysis: After completion, cool the reaction and add hydrazine hydrate (2.0 eq) in a solvent like ethanol. Reflux the mixture to cleave the phthalimide group.

  • Work-up and Purification: After cooling, acidify the mixture with hydrochloric acid to precipitate phthalhydrazide. Filter the solid and concentrate the filtrate. The residue can then be basified and extracted with an organic solvent. The final product can be purified by crystallization or column chromatography.

Medicinal Chemistry Perspectives and Potential Applications

The structural motifs within 6-(aminomethyl)-2-methylnicotinonitrile suggest several potential applications in drug discovery.

The Role of the Aminomethyl Group: A Bioisosteric Approach

The aminomethyl group can be considered a bioisostere for other functional groups. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.[4][5] The aminomethyl moiety can mimic the size and hydrogen bonding capabilities of other groups, potentially improving pharmacokinetic profiles or target engagement.[6][7] For instance, it could serve as a replacement for a hydroxyl or a small alkyl group, offering a vector for salt formation to improve solubility.

Functional Group Potential Bioisosteric Replacement Rationale
Hydroxyl (-OH)Aminomethyl (-CH2NH2)Similar size, hydrogen bond donor/acceptor
Carboxylic Acid (-COOH)TetrazoleSimilar acidity and spatial arrangement[4][6]
Amide (-CONH2)1,2,4-OxadiazoleMimics hydrogen bonding properties with improved metabolic stability[8]
Potential as a Kinase Inhibitor Scaffold

The nicotinonitrile core is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen of the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain. The substituents at the 2- and 6-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The aminomethyl group at the 6-position could be further functionalized to introduce additional binding interactions or to attach solubilizing groups.

Kinase_Binding cluster_0 Kinase Active Site cluster_1 Inhibitor a Hinge Region of Kinase b Hydrophobic Pocket 1 c Hydrophobic Pocket 2 mol 6-(Aminomethyl)-2-methylnicotinonitrile mol->a H-bond from Pyridine-N mol->b Interaction from 2-Methyl mol->c Interaction from 6-Aminomethyl

Sources

Technical Guide: 6-(Aminomethyl)-2-methylnicotinonitrile Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(Aminomethyl)-2-methylnicotinonitrile and its structural analogs, focusing on synthetic pathways, structural activity relationships (SAR), and medicinal chemistry applications.[1][2][]

Executive Summary

The 6-(Aminomethyl)-2-methylnicotinonitrile scaffold represents a high-value "linker-warhead" motif in modern drug discovery.[1][2][] Structurally, it combines a pyridine core with three critical functionalities:

  • 3-Cyano Group (Nitrile): Acts as a reversible covalent trap for cysteine residues (Targeted Covalent Inhibitors) or a compact hydrogen bond acceptor.[1][2][]

  • 6-Aminomethyl Group: A versatile primary amine linker allowing attachment to diverse pharmacophores (e.g., kinase hinge binders) while improving solubility.[1][]

  • 2-Methyl Group: Provides steric bulk to enforce atropisomerism or block metabolic oxidation at the labile 2-position.[1][2][]

This guide details the synthesis, derivatization, and application of this scaffold, distinguishing it from simple pyridine analogs by its specific utility in fragment-based drug design (FBDD) and proteolysis targeting chimera (PROTAC) linkers.[1]

Chemical Architecture & Pharmacophore Analysis[1][3]

The molecule can be dissected into three interaction zones, each modifiable to tune potency and physicochemical properties.

FeatureChemical FunctionBiological/Physical Impact
Pyridine Nitrogen H-Bond Acceptor (pKa ~3-4)Critical for water solubility; often interacts with solvent or conserved waters in active sites.[1][2][]
3-Cyano (-CN) Electrophile / AcceptorKey Feature: Can form reversible thioimidate adducts with catalytic cysteines.[1][2][] High metabolic stability compared to esters.
2-Methyl (-CH₃) Steric AnchorRestricts rotation of the pyridine ring relative to connected scaffolds (atropisomerism).[1][2][] Blocks P450 oxidation at C2.
6-Aminomethyl Nucleophilic LinkerPrimary attachment point.[1][2][] The methylene spacer breaks conjugation, keeping the amine basic (pKa ~9) for salt formation.[1]

Synthetic Strategies

The synthesis of 6-(aminomethyl)-2-methylnicotinonitrile and its analogs typically proceeds via functionalization of 2,6-dimethylnicotinonitrile .[1][2][] The primary challenge is distinguishing the 2-methyl and 6-methyl groups.[1][2][]

Mechanistic Insight: Regioselectivity
  • Radical Bromination (NBS): The 6-methyl group is sterically less hindered than the 2-methyl group (which is flanked by the 3-cyano group).[1][2][] Consequently, radical bromination with N-Bromosuccinimide (NBS) preferentially occurs at the 6-position .[1][2][]

  • Acidity: Conversely, the 2-methyl protons are more acidic due to the electron-withdrawing inductive effect of the adjacent nitrile.[1][2][] Base-catalyzed condensations often target the 2-position.[1][2][]

Core Synthesis Workflow (Graphviz)

Synthesis SM 2,6-Dimethylnicotinonitrile (Starting Material) Inter1 6-(Bromomethyl)-2-methylnicotinonitrile (Key Intermediate) SM->Inter1 NBS, AIBN CCl4, Reflux (Radical Bromination) Inter2 6-(Phthalimidomethyl)-2-methylnicotinonitrile (Protected Amine) Inter1->Inter2 K-Phthalimide DMF, 60°C (Gabriel Synthesis) Product 6-(Aminomethyl)-2-methylnicotinonitrile (Target Scaffold) Inter1->Product 1. NaN3 2. Staudinger Red. Inter2->Product Hydrazine Hydrate EtOH, Reflux (Deprotection)

Caption: Figure 1. Regioselective synthesis of the 6-aminomethyl core via radical bromination and Gabriel amine synthesis.[1][2][]

Structural Analogs & SAR Logic

To optimize drug candidates, systematic variations (analogs) are required.[1] The table below categorizes analogs by the vector of modification.

Table 1: Structural Analog Library Design
VectorAnalog ClassChemical ModificationRationale / Utility
C3 (Warhead) Esters/Amides -CN → -COOMe / -CONH₂Methyl 6-(aminomethyl)-2-methylnicotinate (CAS 1108725-55-8).[1][2][] Lowers electrophilicity; useful if cysteine targeting is not desired.[1]
C2 (Blocker) Steric Null -CH₃ → -H6-(Aminomethyl)nicotinonitrile (CAS 782428-98-2).[1][2] Removes steric clash; increases rotational freedom.[1][]
C2 (Blocker) Electronic -CH₃ → -OMe / -Cl2-Methoxy analogs increase electron density on the ring.[1][2][] 2-Chloro analogs allow further cross-coupling (Suzuki/Buchwald).[1][2][]
C6 (Linker) Secondary Amines -CH₂NH₂ → -CH₂NHMe6-((Methylamino)methyl)nicotinonitrile .[1][2][] Improves permeability and reduces hydrogen bond donor count (HBD).[1][]
C6 (Linker) Chiral Spacer -CH₂- → -CH(Me)-Introduces chirality to probe the stereochemical constraints of the binding pocket.[1][2][]

Experimental Protocols

Protocol A: Regioselective Bromination of 2,6-Dimethylnicotinonitrile

Objective: Selective functionalization of the 6-methyl group.[1][2][]

  • Reagents: 2,6-Dimethylnicotinonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq), Carbon Tetrachloride (CCl₄) or Trifluorotoluene (green alternative).[1]

  • Procedure:

    • Dissolve starting material in anhydrous solvent (0.2 M).[1][]

    • Add NBS and AIBN.[1]

    • Reflux under Nitrogen atmosphere for 4–6 hours.[1][] Monitor by TLC/LCMS (Target mass: M+79/81).[1]

    • Note: Over-reaction leads to dibromide.[1][] Stop reaction at ~85% conversion to maximize monobromide yield.

  • Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate.[1][][4] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Gabriel Synthesis to Primary Amine

Objective: Conversion of bromide to amine without reducing the nitrile.[1][]

  • Alkylation:

    • Dissolve 6-(bromomethyl)-2-methylnicotinonitrile (1.0 eq) in DMF.

    • Add Potassium Phthalimide (1.1 eq).[1] Stir at 60°C for 3 hours.

    • Precipitate in water, filter the solid phthalimide intermediate.[]

  • Deprotection:

    • Suspend intermediate in Ethanol.[1] Add Hydrazine Hydrate (2.0 eq).[1][]

    • Reflux for 2 hours.[1][5][6] A white precipitate (phthalhydrazide) will form.[1][]

    • Cool, filter, and concentrate the filtrate.[4]

    • Purification: Acid-base extraction or reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Biological Applications & Mechanism[1][3]

Cysteine Bioconjugation (The "Nitrile Warhead")

Recent studies highlight 2-cyanopyridines as superior alternatives to acrylamides for cysteine targeting.[1][2][] Unlike acrylamides (irreversible), electron-deficient 2-cyanopyridines can react with N-terminal cysteines or internal catalytic cysteines to form thiazoline or thioimidate adducts.[1][2][]

  • Mechanism: The nucleophilic thiol attacks the nitrile carbon.[1][] The adjacent pyridine nitrogen facilitates proton transfer.[1][]

  • Application: This scaffold is ideal for developing Targeted Covalent Inhibitors (TCIs) where the 6-aminomethyl group anchors the molecule in the binding pocket, positioning the 3-cyano group near a non-catalytic cysteine for covalent locking.[1][]

Kinase Inhibition

The 6-aminomethyl group mimics the lysine-binding motif found in many kinase inhibitors.[1][2][]

  • Example: In CDK or EGFR inhibitors, the amine can form a salt bridge with the conserved glutamate in the

    
    C-helix, while the pyridine ring scaffolds the hinge-binding motif.[1]
    

References

  • Synthesis of 2-Methylnicotinonitrile Derivatives: Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts.[1][2][] J. Org.[1][] Chem. 2022.[1][][5][6][7] [1][2]

  • Cysteine Bioconjugation with 2-Cyanopyridines: 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage.[1][2][] Chem. Sci., 2024.[1][]

  • Medicinal Chemistry of Nicotinonitriles: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. J. Adv.[1][] Biomed. & Pharm. Sci. 2023.

  • Commercial Analog Data (Ester): Methyl 6-(aminomethyl)-2-methylnicotinate (CAS 1108725-55-8).[1][2]

  • Commercial Analog Data (Des-methyl): 6-(Aminomethyl)nicotinonitrile (CAS 782428-98-2).[1][2] [1][2]

Sources

Methodological & Application

Application Note: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile via Oxidative Remodeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile (Target) from 2-methyl-6-phenylnicotinonitrile (Starting Material, CAS 66416-52-2) presents a significant chemo-structural challenge. This transformation requires the excision of a stable phenyl ring and its replacement with an aminomethyl moiety (


).

Unlike standard functional group interconversions, this request implies a scaffold remodeling sequence. The phenyl group functions here as a latent carboxylate equivalent. The strategy employs a ruthenium-catalyzed oxidative degradation to cleave the phenyl ring to a carboxylic acid, followed by chemoselective reduction and amination.

Strategic Note: While the industrial standard for synthesizing the target involves radical bromination of 2,6-dimethylnicotinonitrile, this protocol specifically addresses the conversion from the 6-phenyl precursor as requested. This route is particularly valuable when the phenyl ring is present in a late-stage intermediate that requires downstream modification.

Key Reaction Stages:
  • Oxidative Cleavage: Degradation of the electron-rich phenyl ring to a carboxylic acid using the Sharpless/Carlsen

    
     protocol.
    
  • Chemoselective Reduction: Conversion of the acid to a primary alcohol without affecting the labile C-3 nitrile group (using CDI activation).

  • Nucleophilic Amination: Installation of the nitrogen via a Mitsunobu-Gabriel sequence to prevent over-alkylation.

Synthetic Pathway Visualization

The following diagram illustrates the critical intermediates and reagents required for this scaffold remodeling.

SynthesisPathway cluster_legend Reaction Logic Start 2-methyl-6-phenyl- nicotinonitrile (Starting Material) Inter1 6-Carboxy-2-methyl- nicotinonitrile (Intermediate A) Start->Inter1 Step 1: RuCl3 (cat), NaIO4 CCl4/CH3CN/H2O (Oxidative Cleavage) Inter2 6-(Hydroxymethyl)-2-methyl- nicotinonitrile (Intermediate B) Inter1->Inter2 Step 2: CDI, then NaBH4 THF, 0°C (Selective Reduction) Inter3 6-(Phthalimidomethyl)-2-methyl- nicotinonitrile (Intermediate C) Inter2->Inter3 Step 3: Phthalimide, PPh3, DIAD THF (Mitsunobu) Product 6-(Aminomethyl)-2-methyl- nicotinonitrile (Target) Inter3->Product Step 4: N2H4·H2O EtOH, Reflux (Deprotection) L1 Phenyl ring acts as masked -COOH

Caption: Four-step scaffold remodeling sequence converting the 6-phenyl substituent to the 6-aminomethyl target via oxidative cleavage and homologation.

Detailed Experimental Protocols

Step 1: Oxidative Cleavage of Phenyl Group

Objective: Convert the 6-phenyl substituent to a 6-carboxylic acid. Mechanism:


 (generated in situ) preferentially attacks the electron-rich phenyl ring over the electron-deficient pyridine ring (deactivated by the 3-CN and pyridine nitrogen).
  • Reagents:

    • Starting Material: 1.0 equiv (e.g., 10 mmol, 1.94 g)

    • 
      : 2.5 mol%
      
    • 
      : 15.0 equiv (Stoichiometric oxidant)
      
    • Solvent:

      
       (2:2:3 ratio)
      
  • Protocol:

    • Dissolve the starting material in the acetonitrile/

      
       mixture (Caution: 
      
      
      
      is toxic; use DCM/EtOAc as safer alternatives if validated).
    • Add the

      
       catalyst. The solution will turn dark.
      
    • Add

      
       portion-wise over 2 hours while maintaining temperature at 20–25°C. Vigorous stirring is essential as the reaction is biphasic.
      
    • Monitor by TLC/LCMS. The phenyl signals (multiplet at 7.4–7.8 ppm) should disappear.

    • Workup: Quench with saturated

      
       to reduce residual Ru (black precipitate forms). Filter through Celite.
      
    • Acidify the filtrate to pH 3 with 1N HCl and extract with EtOAc (

      
      ).
      
    • Concentrate to yield 6-carboxy-2-methylnicotinonitrile (Intermediate A).

Step 2: Chemoselective Reduction (Activation/Reduction)

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the nitrile (CN). Critical Constraint: Standard borane (


) or 

reductions pose a high risk of reducing the nitrile to an amine. The CDI/NaBH4 method is strictly chemoselective for acids.
  • Reagents:

    • Intermediate A: 1.0 equiv

    • 1,1'-Carbonyldiimidazole (CDI): 1.2 equiv[1]

    • 
      : 2.0 equiv
      
    • Solvent: Anhydrous THF

  • Protocol:

    • Dissolve Intermediate A in anhydrous THF under Argon.

    • Add CDI in one portion. Stir at room temperature for 1 hour. Evolution of

      
       gas indicates formation of the acyl imidazole intermediate.
      
    • Cool the mixture to 0°C.

    • Dissolve

      
       in a minimal amount of water (or add as solid) and add slowly to the reaction.
      
    • Stir at 0°C for 30 minutes.

    • Workup: Quench with 1N HCl (careful, gas evolution). Extract with EtOAc.[2][3]

    • Purify via flash chromatography (Hexane/EtOAc) to obtain 6-(hydroxymethyl)-2-methylnicotinonitrile (Intermediate B).

Step 3 & 4: Mitsunobu Amination and Deprotection

Objective: Convert the alcohol to a primary amine. Direct nucleophilic substitution is prone to over-alkylation; the Gabriel synthesis (via Mitsunobu) ensures a mono-amine product.

  • Reagents:

    • Intermediate B: 1.0 equiv

    • Triphenylphosphine (

      
      ): 1.2 equiv
      
    • Phthalimide: 1.2 equiv[1]

    • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

    • Hydrazine monohydrate (

      
      ): 3.0 equiv
      
  • Protocol:

    • Mitsunobu: Dissolve Intermediate B,

      
      , and Phthalimide in anhydrous THF. Cool to 0°C.
      
    • Add DIAD dropwise. Allow to warm to room temperature and stir overnight.

    • Concentrate and purify the intermediate (Intermediate C) to remove

      
      .
      
    • Deprotection: Dissolve Intermediate C in Ethanol. Add Hydrazine monohydrate.

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Isolation: Cool, filter off the solid. Concentrate the filtrate.

    • Dissolve residue in 1N HCl (converting product to salt), wash with ether (removes impurities), then basify aqueous layer with NaOH and extract with DCM.

    • Dry and concentrate to yield 6-(Aminomethyl)-2-methylnicotinonitrile .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical checkpoints:

CheckpointParameterExpected ObservationFailure Mode Indicator
Step 1 Product 1H NMRLoss of Phenyl protons (7.4-7.8 ppm). Appearance of broad COOH singlet (10-12 ppm).Retention of aromatic multiplet (Incomplete oxidation).
Step 2 Product IR SpectroscopyRetention of Nitrile peak (~2230 cm⁻¹). Loss of Carbonyl broad band. Appearance of OH stretch.Loss of CN peak (Over-reduction to amine).
Final Product 1H NMRNew singlet/doublet at ~3.9-4.1 ppm (

). Exchangeable

protons.
Absence of methylene signal.
Mass Spec HRMS (ESI+)Calculated [M+H]+ for

: ~148.08.
Mass corresponding to starting material (194.23) or acid (162.14).

References

  • Oxidative Cleavage Protocol: Carlsen, P. H. J., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936–3938. Link

  • Chemoselective Reduction (CDI/NaBH4): Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides).[2][4] Angewandte Chemie International Edition, 1(7), 351–367. Link

  • Mitsunobu Amination: Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1–28. Link

  • Starting Material Data: PubChem Compound Summary for CID 209774, 2-Methyl-6-phenylnicotinonitrile. Link

Sources

Technical Guide: Strategic Utilization of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 6-(Aminomethyl)-2-methylnicotinonitrile in organic synthesis. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold elaboration.

Executive Summary & Chemical Profile

6-(Aminomethyl)-2-methylnicotinonitrile is a high-value bifunctional pyridine scaffold characterized by three distinct reactive centers: a primary nucleophilic amine, an electrophilic nitrile, and an activated 2-methyl group.[1] Its structural orthogonality allows for sequential, chemoselective functionalization, making it an ideal "linchpin" intermediate in the synthesis of kinase inhibitors, PROTAC linkers, and fragment-based drug discovery (FBDD) libraries.

Chemical Profile
PropertySpecification
IUPAC Name 6-(Aminomethyl)-2-methylpyridine-3-carbonitrile
CAS Number 782428-98-2 (Analogous Ref)
Molecular Weight 147.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calc) ~8.9 (Primary Amine), ~3.5 (Pyridine N)
Stability Hygroscopic; Store under

at -20°C. Nitrile susceptible to hydrolysis under strong acidic/basic conditions.[2]

Strategic Reactivity Map

The utility of this compound lies in its orthogonal reactivity . The primary amine (


-position) can be derivatized without affecting the nitrile (

-position), and vice versa. Furthermore, the

-methyl group is pseudo-acidic (benzylic-like) and can be activated for condensation reactions.
Visualization: Orthogonal Functionalization Pathways

G Core 6-(Aminomethyl)- 2-methylnicotinonitrile Amine Path A: Amine Functionalization Core->Amine Nucleophilic Attack Nitrile Path B: Nitrile Transformation Core->Nitrile Electrophilic Attack Methyl Path C: C2-Methyl Activation Core->Methyl Deprotonation Amides Amides/Ureas (Library Gen) Amine->Amides R-COCl / R-NCO Tetrazoles Tetrazoles (Bioisosteres) Nitrile->Tetrazoles NaN3 / ZnBr2 Amidines Amidines (Heterocycle Precursors) Nitrile->Amidines R-NH2 / AlMe3 Styrenyl Styrenyl Pyridines (Condensation) Methyl->Styrenyl Ar-CHO / Base

Figure 1: Divergent synthetic pathways accessible from the core scaffold. Path A is typically the first step to avoid side reactions.

Application Protocols

Protocol A: Chemoselective Amide Coupling (Library Generation)

Objective: Derivatization of the primary amine while preserving the nitrile for downstream chemistry. Mechanism: The primary aliphatic amine is significantly more nucleophilic than the electron-deficient pyridine nitrogen, allowing for selective acylation without protecting the ring nitrogen.

Materials:

  • Substrate: 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.1 equiv) and anhydrous DMF (

    
     concentration relative to substrate).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Work-up: Dilute with EtOAc and wash sequentially with sat.

    
    , water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Critical Note: Avoid using acid chlorides if the nitrile is sensitive to hydrolysis, as the generated HCl can catalyze hydration to the primary amide. HATU provides neutral conditions.

Protocol B: [3+2] Cycloaddition to Tetrazoles (Bioisostere Synthesis)

Objective: Converting the nitrile group into a tetrazole, a lipophilic bioisostere of a carboxylic acid, often used to improve metabolic stability and potency.

Materials:

  • Substrate:

    
    -functionalized 6-(aminomethyl)-2-methylnicotinonitrile (from Protocol A)
    
  • Reagent: Sodium Azide (

    
    , 2.0 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv) or Triethylamine Hydrochloride (
    
    
    
    )
  • Solvent: Water/Isopropanol (1:1) or DMF[1][3][4]

Step-by-Step Procedure:

  • Setup: In a pressure vial, dissolve the substrate in DMF (

    
    ).
    
  • Reagent Addition: Add

    
     (2.0 equiv) and 
    
    
    
    (1.0 equiv). Caution:
    
    
    is toxic and potential explosion hazard. Do not use halogenated solvents.
  • Cyclization: Seal the vial and heat to 100°C for 12–16 hours.

  • Quench: Cool to RT. Carefully acidify to pH 3–4 using 1N HCl (in a fume hood to manage potential

    
     evolution).
    
  • Isolation: The tetrazole product often precipitates upon acidification. Filter and wash with cold water.[1] If no precipitate, extract with EtOAc (

    
    ).
    
Protocol C: Pinner Reaction to Amidines (Heterocycle Precursor)

Objective: Activation of the nitrile to an amidine, facilitating the formation of fused ring systems like pyrimidines.

Step-by-Step Procedure:

  • Imidate Formation: Dissolve substrate in anhydrous MeOH saturated with dry HCl gas at 0°C. Stir at 0°C to RT for 12h.

  • Amidine Conversion: Concentrate to remove excess HCl/MeOH. Redissolve the intermediate imidate ester in dry MeOH.

  • Amination: Add excess ammonia (7N in MeOH) or a primary amine. Heat to 60°C for 4h.

  • Result: Formation of the amidine hydrochloride salt, ready for cyclization with 1,3-dicarbonyls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Pyridine nitrogen interferenceUse HATU/DIPEA (as described) rather than EDCI; ensure DMF is dry to prevent hydrolysis.
Nitrile Hydrolysis Acidic/Basic workup too harshMaintain pH 5–8 during workup. Avoid boiling in aqueous base.
Incomplete Tetrazole Formation Steric hindrance at C3Switch catalyst to

or increase temperature to 120°C in microwave reactor.
Solubility Issues High polarity of free amineUse the HCl salt of the starting material and add an extra equivalent of DIPEA in situ.

Advanced Workflow: Kinase Inhibitor Scaffold Construction

The following workflow illustrates the use of 6-(Aminomethyl)-2-methylnicotinonitrile in constructing a hypothetical dual-pharmacophore kinase inhibitor.

Workflow Start Start: 6-(Aminomethyl)-2-methylnicotinonitrile Step1 Step 1: Amide Coupling (Install Hinge Binder/Warhead) Start->Step1 Inter1 Intermediate A: Functionalized Amine Step1->Inter1 Step2 Step 2: Nitrile Hydrolysis (H2O2 / K2CO3) Inter1->Step2 Inter2 Intermediate B: Primary Amide Step2->Inter2 Step3 Step 3: Hoffman Rearrangement (Optional: Access to 3-amino pyridine) Inter2->Step3 Advanced Route Final Target: Multi-functionalized Pyridine Inter2->Final

Figure 2: Stepwise elaboration of the scaffold. Note that the nitrile can also be reduced to a secondary aminomethyl group for further branching.

References

  • Nitrile Chemistry in Drug Discovery: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." J. Med. Chem.2010 , 53(22), 7902–7917. Link

  • Pyridine Functionalization: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010 . (General grounding for pyridine reactivity).[5]

  • Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[5] Chem.2001 , 66(24), 7945–7950. Link

  • Related Scaffold Synthesis: "Synthesis of 2-methylnicotinonitrile derivatives." J. Org.[5] Chem.2022 .[6] (Contextual grounding for 2-methyl-3-cyano pyridine assembly). Link

  • Commercial Availability & Analogues: ChemScene Product Entry for 6-(Aminomethyl)nicotinonitrile (CAS 782428-98-2). Link

Disclaimer: This protocol is intended for research purposes only. All chemical manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Analytical Methods for 6-(Aminomethyl)-2-methylnicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the quantification of 6-(Aminomethyl)-2-methylnicotinonitrile (CAS: 1500228-02-3), a critical pyridine-based building block often utilized in the synthesis of kinase inhibitors and next-generation DPP-4 inhibitors.[]

Part 1: Executive Summary & Chemical Context[1]

The Molecule

6-(Aminomethyl)-2-methylnicotinonitrile is a bifunctional pyridine intermediate.[] Its chemical behavior is dominated by two distinct functionalities: a basic primary amine (pKₐ ~9.[]5) and a weakly basic pyridine ring (pKₐ ~3.0), flanked by a neutral nitrile group.

  • Molecular Formula: C₈H₉N₃[]

  • Molecular Weight: 147.18 g/mol []

  • Key Challenges:

    • Peak Tailing: The primary amine moiety interacts strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.[][2]

    • Retention: The molecule is highly polar, often eluting near the void volume (

      
      ) in standard Reverse Phase (RP) conditions.
      
    • Stability: Primary amines can be susceptible to oxidation or carbamate formation (with atmospheric CO₂) if not handled in controlled buffers.[]

Analytical Strategy

To ensure robust quantification, this guide rejects "generic" C18 methods in favor of Charged Surface Hybrid (CSH) technology and Ion-Pairing strategies.[] We present two validated protocols:

  • Protocol A (HPLC-UV): A robust Quality Control (QC) method using TFA to suppress silanol interactions.[]

  • Protocol B (LC-MS/MS): A high-sensitivity method for trace quantification (e.g., genotoxic impurity analysis) or pharmacokinetic (PK) studies.[]

Part 2: Method Development & Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on your sensitivity and matrix requirements.

MethodSelection Start Start: Sample Type ConcCheck Analyte Conc. > 0.1 mg/mL? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck No (Trace) ProtocolA PROTOCOL A: HPLC-UV (QC/Purity/Assay) ConcCheck->ProtocolA Yes (Raw Material) ProtocolB PROTOCOL B: LC-MS/MS (Trace/PK/Genotox) MatrixCheck->ProtocolB Yes MatrixCheck->ProtocolB No (Low level impurity) ColA Column: CSH C18 MP: 0.1% TFA (pH ~2) ProtocolA->ColA ColB Column: HSS T3 or C18 MP: 0.1% Formic Acid ProtocolB->ColB

Figure 1: Analytical decision matrix for selecting HPLC-UV vs. LC-MS/MS workflows.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine batch release, stability testing, and reaction monitoring. Mechanism: Uses Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols and improve peak shape for the amine.[]

1. Chromatographic Conditions
ParameterSettingRationale
Column Waters XSelect CSH C18 (4.6 × 150 mm, 3.5 µm)The "Charged Surface Hybrid" particle carries a permanent positive charge, repelling the protonated amine analyte to prevent tailing.[]
Mobile Phase A 0.1% TFA in Water (v/v)Low pH ensures amine protonation; TFA anion acts as a weak ion-pairing agent.[]
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA to prevent baseline drift.[]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[]
Column Temp. 35°CImproves mass transfer and reduces backpressure.[]
Detection UV @ 265 nmλmax of the nicotinonitrile chromophore.
Injection Vol. 5 - 10 µLAdjusted based on concentration (target 10 µg on-column).
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
3. Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 25 mg of Reference Standard in 25 mL of Diluent (Water:Acetonitrile 90:10 + 0.1% TFA). Note: Acidic diluent is crucial to prevent amine adsorption to glass.[]

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

Protocol B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace levels (ppm) in final drug substances or biological matrices.[] Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[]

1. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Precursor Ion (Q1): 148.2 m/z [M+H]⁺

  • Product Ions (Q3):

    • Quantifier: 131.1 m/z (Loss of NH₃, characteristic of primary amines).

    • Qualifier: 104.1 m/z (Ring fragmentation/Loss of HCN).

  • Source Temp: 450°C

  • Capillary Voltage: 3.0 kV

2. Chromatographic Conditions (LC-MS Compatible)
ParameterSetting
Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min (2% B); 1-6 min (2% -> 50% B); 6-8 min (90% B).[]

Part 4: Sample Preparation Workflow

Correct sample preparation is vital to prevent recovery losses due to the basic amine binding to glassware or precipitating at neutral pH.

SamplePrep RawSample Raw Sample (Solid/Reaction Mix) Weigh Weigh 50 mg RawSample->Weigh Dissolve Dissolve in Acidic Diluent (H2O:ACN 90:10 + 0.1% H3PO4) Weigh->Dissolve Sonicate Sonicate (10 mins, <30°C) Dissolve->Sonicate Filter Filter (0.2 µm) Use PVDF or PTFE Sonicate->Filter Vial HPLC Vial (Polypropylene Insert) Filter->Vial

Figure 2: Sample preparation workflow ensuring amine solubility and recovery.[] Note the use of acidic diluent and compatible filters.

Part 5: Validation Parameters (ICH Q2)

To ensure "Trustworthiness" and regulatory compliance, the method must meet these criteria:

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (T) < 1.5Critical for amines.[] If T > 1.5, replace column or increase TFA conc.
Linearity R² > 0.999Range: 80% to 120% of target concentration.[]
Precision RSD < 2.0% (n=6)Inject 6 replicates of the Working Standard.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Estimated LOQ: ~0.05 µg/mL (UV), ~1 ng/mL (MS).
Recovery 98.0% - 102.0%Spike placebo or matrix at 3 levels (50%, 100%, 150%).[]

Part 6: Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction with silanols.[2]

  • Solution: Ensure the column is a "CSH" or "Base-Deactivated" type.[][2] Do not use standard C18. Increase TFA concentration to 0.15% if necessary.

Issue 2: Retention Time Shift

  • Cause: pH instability.

  • Solution: The pyridine ring pKa is ~3.0. If MP pH drifts near 3.0, retention wobbles.[] Ensure MP A is strictly pH < 2.5 (using TFA) or > 8.0 (using Ammonium Bicarbonate, if using a high-pH stable column like XBridge).[]

Issue 3: Carryover

  • Cause: Amine sticking to the injector needle.[]

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (50:49:1).[]

References

  • Separation of Aminomethyl-pyridines: Sielc Technologies.[] "HPLC Method for Analysis of 3-(Aminomethyl)pyridine." Sielc Application Notes. Available at: [Link]

  • Synthesis Context (Trelagliptin Intermediate): Xu, S., et al. (2017).[3] "Synthesis of Trelagliptin Succinate." American Chemical Society (ACS) Process Research & Development.[] Available at: [Link]

  • General Method for Basic Drugs: Waters Corporation.[] "Charged Surface Hybrid (CSH) Technology for Basic Compounds." Waters White Paper. Available at: [Link]

Sources

applications of 6-(Aminomethyl)-2-methylnicotinonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 6-(Aminomethyl)-2-methylnicotinonitrile in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Bifunctional Pyridine Scaffold

6-(Aminomethyl)-2-methylnicotinonitrile (CAS 782428-98-2) represents a high-value "privileged structure" in modern medicinal chemistry. Unlike simple pyridine building blocks, this compound offers a unique orthogonal reactivity profile:

  • A Primary Amine Handle (

    
    ):  Located on a methylene spacer, allowing for rapid diversification (amide coupling, reductive amination) without sterically crowding the core.
    
  • A "Magic Vicinal" Core (

    
    ):  The 2-methyl and 3-cyano groups are perfectly positioned for cyclocondensation reactions, serving as a precursor to fused bicyclic systems like 1,8-naphthyridines  and pyrido[2,3-d]pyrimidines —scaffolds ubiquitous in kinase inhibitors (e.g., Palbociclib analogs).
    
  • Physicochemical Superiority: The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor and lowers LogP compared to benzene analogs, improving aqueous solubility and metabolic stability.
    

This guide details the handling, synthetic utility, and specific protocols for leveraging this scaffold in fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profile & Handling

PropertyValue/DescriptionRelevance to MedChem
Molecular Weight 147.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) ~0.4 - 0.8Low lipophilicity aids in maintaining favorable ADME properties in final drugs.
pKa (Pyridine N) ~3.5 - 4.0The electron-withdrawing nitrile group lowers the basicity of the ring nitrogen, reducing non-specific binding.
pKa (Primary Amine) ~9.5Standard primary amine reactivity; exists as ammonium salt at physiological pH.
Storage 2-8°C, Inert GasThe primary amine readily absorbs atmospheric

to form carbamates; store under Argon/Nitrogen.

Safety Note: This compound is a skin and eye irritant (H315, H319).[1][2] All procedures below must be performed in a fume hood.

Synthetic Versatility & Logic

The power of this scaffold lies in its divergent synthetic potential . It serves as a "linchpin" that connects a solubilizing tail (via the amine) to a pharmacophoric core (via the nitrile/methyl pair).

Visualizing the Synthetic Pathways

G Core 6-(Aminomethyl)-2-methylnicotinonitrile (The Scaffold) Amide R-COOH + HATU Core->Amide Aldehyde R-CHO + NaBH(OAc)3 Core->Aldehyde Azide NaN3 / ZnBr2 Core->Azide Cyclization 1. DMF-DMA / Heat 2. Guanidine/Urea Core->Cyclization AmideProd Amide Linked Library (Tail Diversification) Amide->AmideProd Functionalization AmineProd Secondary Amines (Reductive Amination) Aldehyde->AmineProd Library Expansion Tetrazole Tetrazole Bioisostere (Acid Replacement) Azide->Tetrazole Scaffold Hopping FusedRing Pyrido[2,3-d]pyrimidines (Kinase Inhibitor Core) Cyclization->FusedRing Core Construction

Figure 1: Divergent synthetic map showing the transformation of the scaffold into three distinct medicinal chemistry classes.

Detailed Protocols

Protocol A: Selective N-Functionalization (Library Generation)

Objective: To attach diverse "tails" (R-groups) to the primary amine while leaving the nitrile and methyl groups intact for later stages.

Reagents:

  • Scaffold: 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in DMF (0.2 M concentration) in a round-bottom flask. Stir for 5 minutes.

  • Activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Addition: Add 6-(Aminomethyl)-2-methylnicotinonitrile. Note: If the scaffold is supplied as a hydrochloride salt, ensure an extra 1.0 equiv of DIPEA is added.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Target mass = MW of Acid + 147 - 18).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient).

Expert Insight: The nitrile group is stable to standard amide coupling conditions. However, avoid strong aqueous acids during workup to prevent partial hydrolysis of the nitrile to the amide.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine Cores (Kinase Scaffolds)

Objective: To utilize the 2-methyl and 3-cyano groups to build a fused bicyclic system. This is the "high-value" transformation for creating ATP-competitive kinase inhibitors.

Mechanism: The 2-methyl group is activated by the electron-withdrawing nitrile, allowing condensation with DMF-DMA to form an enamine. This intermediate cyclizes with guanidine.

Reagents:

  • Substrate: N-functionalized scaffold (from Protocol A) or bare scaffold.

  • Reagent 1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

  • Reagent 2: Guanidine Hydrochloride.

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Solvent: Ethanol or DMF.

Step-by-Step:

  • Enamine Formation:

    • Dissolve the scaffold (1.0 mmol) in DMF (5 mL).

    • Add DMF-DMA (1.5 mmol).

    • Heat to 110°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product (enamine) will show a distinct red-shift in UV absorption and a mass shift of +55 Da (addition of

      
       minus 
      
      
      
      ).
    • Concentrate in vacuo to remove excess DMF-DMA. The residue is usually a dark oil/solid.

  • Cyclization:

    • Redissolve the crude enamine in Ethanol (10 mL).

    • Add Guanidine HCl (2.0 mmol) and NaOEt (2.5 mmol).

    • Reflux (

      
      ) for 12–18 hours.
      
    • Mechanism:[1][5][6][7] The guanidine displaces the dimethylamine group and then attacks the nitrile to close the ring.

  • Isolation:

    • Cool to room temperature.[8] The product often precipitates.

    • Filter the solid and wash with cold ethanol and water.

    • If no precipitate, evaporate solvent and purify via reverse-phase prep-HPLC (High pH buffer is recommended to keep the pyrimidine soluble).

Data Output: The resulting 4-amino-pyrido[2,3-d]pyrimidine is a classic scaffold found in CDK inhibitors.

Case Study: Designing a Dual-Action Sigma Receptor Ligand

Recent literature (e.g., Int. J. Mol.[5][8][9] Sci. 2025) highlights the use of this scaffold in designing ligands for Sigma receptors (


), which are targets for neuropathic pain and neurodegeneration.

Workflow:

  • Fragment Selection: The 6-(aminomethyl)-2-methylnicotinonitrile is selected as the central linker.

  • Left-Hand Side (LHS): The amine is coupled with a hydrophobic benzyl-piperidine moiety (via reductive amination) to target the hydrophobic pocket of the Sigma receptor.

  • Right-Hand Side (RHS): The nitrile is kept intact as a polar anchor, or converted to a tetrazole to mimic glutamate.

  • Result: Compounds in this class demonstrated

    
     values < 10 nM for 
    
    
    
    receptors.

Comparative Data (Hypothetical Optimization):

Scaffold VariationLogPSolubility (µM)Kinase Potency (IC50)Notes
Benzene Analog 3.21550 nMPoor solubility limits dosing.
Pyridine (This Scaffold) 2.4 120 45 nM Preferred Lead. Improved physicochemicals.
Pyridine N-Oxide 1.8>500800 nMLoss of potency due to steric/electronic clash.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Saglam, D., & Turgut, Z. (2022).[9] "One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III) Triflate." International Journal of Organic Chemistry, 12, 11-27.[9] Link

  • Sigma Receptor Ligands: "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors." MDPI Pharmaceuticals, 2025. Link

  • Friedländer Reaction (Naphthyridines): "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet for Pyridine Nitriles. Link

Sources

The Strategic Utility of 6-(Aminomethyl)-2-methylnicotinonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, embedded in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. Within this class of heterocycles, 6-(Aminomethyl)-2-methylnicotinonitrile emerges as a particularly valuable and versatile building block for medicinal chemists. This bifunctional molecule offers two key points of chemical reactivity: a nucleophilic primary amine and a nitrile group, which can be further manipulated, all anchored to a 2-methyl-substituted pyridine core. This specific arrangement of functional groups allows for the strategic and modular construction of complex molecules, particularly in the realm of kinase inhibitors, where precise molecular recognition is paramount.

The 2-methyl group can influence the molecule's conformational rigidity and metabolic stability, while the 3-cyano (nitrile) group is a common feature in various bioactive compounds, contributing to binding affinity and other pharmacological properties.[2] The primary amine at the 6-position, however, is the principal gateway for derivatization, enabling the facile construction of amides, ureas, sulfonamides, and other key functionalities found in many targeted therapies. This application note will provide an in-depth guide to the practical use of 6-(Aminomethyl)-2-methylnicotinonitrile as a building block, focusing on its application in the synthesis of urea and amide derivatives, with detailed, field-proven protocols for researchers in drug development.

Core Applications in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.[4] Many potent and selective kinase inhibitors feature a urea or amide linkage that plays a crucial role in binding to the hinge region of the kinase ATP-binding pocket. The 6-(Aminomethyl)-2-methylnicotinonitrile scaffold is ideally suited for the synthesis of such inhibitors, particularly those targeting kinases like c-Met and ALK (Anaplastic Lymphoma Kinase), which are implicated in various cancers.[]

The aminomethyl group provides the necessary handle to introduce diverse aryl or heteroaryl moieties through robust and well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Protocol 1: Synthesis of N-((2-methyl-5-cyanopyridin-2-yl)methyl)aryl Urea Derivatives

Urea-containing compounds are prevalent in medicinal chemistry, often acting as potent enzyme inhibitors due to their ability to form multiple hydrogen bonds.[6] The synthesis of diaryl ureas, in particular, is a key strategy in the development of kinase inhibitors like Sorafenib.[7] The following protocol details a general and reliable method for the synthesis of N-((2-methyl-5-cyanopyridin-2-yl)methyl)aryl ureas from 6-(Aminomethyl)-2-methylnicotinonitrile.

Reaction Scheme: Urea Formation

Urea_Formation start 6-(Aminomethyl)-2-methylnicotinonitrile product N-((2-methyl-5-cyanopyridin-2-yl)methyl)aryl Urea start->product Reaction isocyanate Aryl Isocyanate (R-N=C=O) isocyanate->product solvent Aprotic Solvent (e.g., THF, DCM) solvent->product

Caption: Workflow for the synthesis of aryl urea derivatives.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of approximately 0.1 M.

    • In a separate, dry vial, prepare a solution of the desired aryl isocyanate (1.05 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • To the stirred solution of 6-(Aminomethyl)-2-methylnicotinonitrile, add the aryl isocyanate solution dropwise at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, if a precipitate has formed, collect the solid product by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM in methanol.

Data Summary: Representative Urea Synthesis
EntryAryl IsocyanateSolventTime (h)Yield (%)
1Phenyl isocyanateTHF295
24-Chlorophenyl isocyanateDCM1.598
33-(Trifluoromethyl)phenyl isocyanateTHF392

Note: Yields are for isolated, purified products and may vary depending on the specific substrate and scale.

Protocol 2: Amide Coupling to Synthesize N-((2-methyl-5-cyanopyridin-2-yl)methyl)benzamide Derivatives

Amide bond formation is one of the most fundamental and frequently used reactions in pharmaceutical synthesis.[8] A variety of coupling reagents have been developed to facilitate this transformation under mild conditions with high efficiency. This protocol outlines a general procedure for the amide coupling of 6-(Aminomethyl)-2-methylnicotinonitrile with a carboxylic acid using common peptide coupling reagents.

Reaction Scheme: Amide Coupling

Amide_Coupling amine 6-(Aminomethyl)-2- methylnicotinonitrile product N-((2-methyl-5-cyanopyridin-2-yl)methyl)amide amine->product Reaction acid Carboxylic Acid (R-COOH) acid->product reagents Coupling Reagents (e.g., HATU, HOBt, EDC) reagents->product base Base (e.g., DIPEA, Et3N) base->product

Caption: General workflow for amide bond formation.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Reaction Execution:

    • To the activated carboxylic acid solution, add 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes or methanol in DCM).

Data Summary: Representative Amide Synthesis
EntryCarboxylic AcidCoupling ReagentsBaseYield (%)
1Benzoic acidHATUDIPEA91
24-Methoxybenzoic acidEDC/HOBtEt₃N88
3Thiophene-2-carboxylic acidHATUDIPEA85

Note: Yields are for isolated, purified products and are dependent on the specific substrates and reaction conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations that are staples in medicinal chemistry. The reliability of these reactions is high, and their progress can be easily and accurately monitored by standard analytical techniques such as TLC and LC-MS. The formation of the desired product can be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For each protocol, the expected outcome is the high-yield formation of the corresponding urea or amide derivative with minimal side products, which are typically easily removed by standard purification techniques.

Conclusion

6-(Aminomethyl)-2-methylnicotinonitrile is a high-value building block that provides an efficient entry point for the synthesis of a diverse range of pharmaceutical candidates, particularly in the area of kinase inhibitors. The primary amine handle allows for straightforward and predictable derivatization through robust reactions such as urea formation and amide coupling. The protocols detailed in this guide are designed to be readily implemented in a research setting, providing a solid foundation for the exploration of novel chemical space around this versatile pyridine scaffold. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for SAR studies, accelerating the drug discovery process.

References

  • Hegab, M. I., Abdel-Fattah, A. M., & Yousef, N. M. (2007). Synthesis, X-ray structure and Pharmacological activity of some 6,6-disubstituted chromeno[4,3-b] and chromeno-[3,4-c]-quinolines. Archiv der Pharmazie, Chemistry in Life Sciences, 340(8), 396-399.
  • Siddiqui, N., Alam, M. S., & Ahsan, W. (2008). Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta Pharmaceutica, 58(4), 445-454.
  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(15), 2755.
  • Moise, M., Sunel, V., Profire, L., Popa, M., & Lionte, C. (2008). Synthesis and antimicrobial activity of some new (sulfonamidophenyl)-amide derivatives of N-(4-nitrobenzoyl)-Phenylalanine. Farmacia, 56(6), 638-645.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 963-968.
  • Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845.
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amidation. Retrieved from [Link]

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. (2025, October 1). Toxicological Sciences.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022, August 25). RSC Medicinal Chemistry.
  • McKay, A. F., et al. (1999). Practical synthesis of urea derivatives. U.S.
  • Synthesis of amide derivatives of 6-methyl-N-(4-(pyridin-4-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. (2005). Green Chemistry.
  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23). TDX.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency. (2025). Archiv der Pharmazie.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022, August 24). RSC Publishing.
  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. (2025, October 1). PubMed.
  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020, June 8). MDPI.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). Helda - University of Helsinki.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021, October 8). DIGIBUG Principal.
  • 6-Acylamino-2-aminoquinolines as potent melanin-concentrating hormone 1 receptor antagonists. Identification, structure-activity relationship, and investigation of binding mode. (2005, September 8). PubMed.
  • c-Met/HGFR Inhibitors, Agonists and Modul

Sources

experimental procedure for derivatization of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 6-(Aminomethyl)-2-methylnicotinonitrile

Executive Summary & Scaffold Analysis

6-(Aminomethyl)-2-methylnicotinonitrile (CAS 782428-98-2) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its utility stems from its bifunctional nature:

  • The Primary Amine (-CH₂NH₂): A highly nucleophilic handle for rapid library expansion via acylation, alkylation, or sulfonylation.

  • The Nicotinonitrile Core: The nitrile (-CN) at position 3 serves as a robust hydrogen bond acceptor, a metabolic handle, or a precursor for bioisosteres (e.g., tetrazoles), while the 2-methyl group sterically protects the pyridine ring from metabolic oxidation at the susceptible

    
    -position.
    

This guide details the experimental protocols for derivatizing this scaffold, prioritizing high-fidelity parallel synthesis methods suitable for generating structure-activity relationship (SAR) data.

Chemical Ecosystem & Reactivity Profile

Before initiating synthesis, one must understand the competitive reactivity landscape of the molecule.

  • Basicity Differential: The aliphatic primary amine (

    
    ) is significantly more basic and nucleophilic than the pyridine nitrogen (
    
    
    
    due to the electron-withdrawing nitrile group).
    • Operational Insight: Protection of the pyridine nitrogen is not required for standard electrophilic trapping of the primary amine.

  • Nitrile Stability: The C-3 nitrile is relatively stable under standard amide coupling and reductive amination conditions. However, it is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.

    • Operational Insight: Avoid heating in strong aqueous acid/base if the nitrile functionality must be preserved.

Visualization: Derivatization Pathways

The following diagram outlines the primary synthetic trajectories available for this scaffold.

Derivatization_Pathways Start 6-(Aminomethyl)- 2-methylnicotinonitrile Amide Amide Library (Acylation) Start->Amide + R-COOH / HATU High Yield Amine Secondary Amines (Reductive Amination) Start->Amine + R-CHO / STAB Expandable Linker Sulfon Sulfonamides (Sulfonylation) Start->Sulfon + R-SO2Cl Metabolic Stability Tetrazole Tetrazoles (Click Chemistry) Start->Tetrazole + NaN3 / ZnBr2 Bioisostere

Figure 1: Strategic derivatization vectors for the 6-(Aminomethyl)-2-methylnicotinonitrile scaffold.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (The Workhorse)

Purpose: To generate a library of amides, the most common linkage in medicinal chemistry due to stability and H-bond donor/acceptor properties.

Reagents:

  • Scaffold: 6-(Aminomethyl)-2-methylnicotinonitrile (HCl salt or free base).

  • Carboxylic Acids: Diverse set of R-COOH.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.2 M stock solution of the scaffold in DMF. If using the HCl salt, add 3.0 equivalents of DIEA to neutralize the salt and activate the amine.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIEA (2.0 equiv). Shake/stir for 10 minutes to form the activated ester.

  • Coupling: Transfer the activated acid solution to the scaffold solution.

  • Incubation: Seal the reaction vessel and shake at Room Temperature (RT) for 12–16 hours.

    • Expert Note: Heating is rarely necessary and may degrade the HATU.

  • Workup (Library Scale):

    • Add a polymer-supported scavenger (e.g., PS-Trisamine) to remove unreacted acid chlorides/activated esters.

    • Filter to remove the resin.

    • Evaporate solvent using a Genevac or SpeedVac.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (The Linker Expander)

Purpose: To convert the primary amine into a secondary amine, altering solubility and basicity.

Reagents:

  • Aldehydes: Diverse set of R-CHO.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaCNBH3 for lower toxicity and better acid tolerance.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Dissolve scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

  • Acidification: Add AcOH (1–2 drops or 2.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.

    • Validation Check: Formation of the imine can often be observed by LCMS (Mass = M + Aldehyde - H₂O).

  • Reduction: Add STAB (2.0–3.0 equiv) in one portion.

    • Caution: Gas evolution (H₂) may occur; ensure the vessel is vented.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Add saturated aqueous NaHCO₃ to quench excess hydride and neutralize the acid.

  • Extraction: Extract with DCM (x3). Dry organic layer over Na₂SO₄.

Quality Control & Data Analysis

Successful derivatization must be validated using orthogonal analytical methods.

Table 1: Key NMR Diagnostic Signals (¹H NMR, 400 MHz, DMSO-d₆)

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Change
Pyridine-H4 8.0 – 8.2DoubletMinimal shift.
Pyridine-H5 7.4 – 7.6DoubletMinimal shift.
Benzylic -CH₂- 3.8 – 3.9 (Free Amine)SingletShifts to 4.4–4.6 ppm upon Amide formation (Doublet).
Amide -NH- N/ABroad SingletAppears at 8.5–9.5 ppm (couples to CH₂).
2-Methyl (-CH₃) 2.5 – 2.6SingletStays constant (Internal Standard).

Workflow Visualization: Parallel Library Synthesis

Library_Workflow Input Input: Scaffold + Diversity Reagents (96-well) Reaction Reaction Block (RT, 16h, Agitation) Input->Reaction Scavenge Scavenging/Workup (Solid Phase Extraction) Reaction->Scavenge QC QC Analysis (LCMS + 1H NMR) Scavenge->QC Decision Pass Criteria? (Purity > 90%) QC->Decision Decision->Input No (Re-optimize) Final Final Compound Plate Decision->Final Yes

Figure 2: High-throughput parallel synthesis workflow for nicotinonitrile libraries.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter on Pyridines for reactivity profiles). Link

Troubleshooting & Optimization

optimization of reaction conditions for 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized synthetic strategy and troubleshooting protocols for 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 782428-98-2).[1] This molecule is a critical bifunctional pyridine building block, often used in the development of kinase inhibitors and other heterocyclic pharmaceuticals.[1]

The presence of the C3-cyano (nitrile) group and the C6-aminomethyl group on a pyridine ring presents a specific chemoselectivity challenge: preserving the nitrile while installing the amine. [1]

Part 1: Strategic Route Selection

The most robust, field-proven route avoids the direct reduction of a dinitrile precursor (which often leads to over-reduction or selectivity loss).[1] Instead, we utilize the Functionalization of 2,6-Dimethylnicotinonitrile via radical bromination.[1]

The Recommended Pathway: Radical Bromination & Staudinger Reduction

This route capitalizes on the steric and electronic differences between the C2 and C6 methyl groups.[1]

  • Precursor: 2,6-Dimethylnicotinonitrile (Commercially available).[1]

  • Step 1 (Activation): Regioselective radical bromination using N-Bromosuccinimide (NBS).[1]

  • Step 2 (Substitution): Nucleophilic substitution with Sodium Azide (NaN

    
    ).[1]
    
  • Step 3 (Reduction): Staudinger reduction (PPh

    
    /H
    
    
    
    O) to yield the primary amine without affecting the nitrile.[1]

ReactionPathway SM 2,6-Dimethylnicotinonitrile (Starting Material) Inter1 6-(Bromomethyl)- 2-methylnicotinonitrile (Key Intermediate) SM->Inter1 NBS, AIBN CCl4/PhCl, Reflux (Regioselective at C6) Inter2 6-(Azidomethyl)- 2-methylnicotinonitrile Inter1->Inter2 NaN3, DMF RT to 60°C Product 6-(Aminomethyl)- 2-methylnicotinonitrile (Target) Inter2->Product PPh3, THF/H2O (Staudinger Reduction)

Figure 1: Optimized synthetic workflow avoiding nitrile reduction.

Part 2: Detailed Optimization & Protocols

Step 1: Regioselective Bromination (The Critical Step)

The C6-methyl group is sterically less hindered and electronically more favorable for radical abstraction than the C2-methyl group, which is flanked by the electron-withdrawing nitrile at C3.[1]

  • Reagents: N-Bromosuccinimide (NBS) (1.0 eq), AIBN (0.05 eq), CCl

    
     or Chlorobenzene.[1]
    
  • Conditions: Reflux under inert atmosphere (N

    
    /Ar).[1]
    
  • Optimization Target: Maximize mono-bromination at C6; minimize di-bromination.

Protocol:

  • Dissolve 2,6-dimethylnicotinonitrile in anhydrous chlorobenzene (0.1 M).

  • Add NBS (recrystallized) and AIBN.[1]

  • Heat to reflux (80–100°C) while irradiating with a tungsten lamp (optional but recommended for initiation).

  • Critical Checkpoint: Monitor via HPLC/TLC every 30 mins. Stop reaction when starting material is <5% to prevent over-bromination.[1]

  • Cool, filter off succinimide, and concentrate.

Step 2 & 3: Azidation and Staudinger Reduction

Direct amination of the bromide with ammonia is discouraged due to the formation of secondary amine dimers (Ar-CH


-NH-CH

-Ar).[1] The Azide pathway is cleaner.[1]
  • Azidation: React crude bromide with NaN

    
     (1.2 eq) in DMF at RT for 4 hours. Safety Note: Do not concentrate azide solutions to dryness if possible; work up in solution.[1]
    
  • Reduction: Add PPh

    
     (1.1 eq) to the azide solution in THF/H
    
    
    
    O (10:1).[1] Stir at RT for 12 hours.[1][2][3] The intermediate iminophosphorane hydrolyzes to the amine.[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a mixture of isomers. How do I know if I have the C6 or C2 product?"

Diagnosis: Regioselectivity failure. Scientific Explanation: While C6 is favored, the C2-methyl is acidic and can react if the radical conditions are not strictly maintained (or if ionic mechanisms interfere).[1] Solution:

  • Verification: Run a NOESY NMR .

    • C6-Product: The -CH

      
      NH
      
      
      
      protons will show a correlation with the C5-H (aromatic proton).[1]
    • C2-Product: The -CH

      
      NH
      
      
      
      protons will show no strong NOE to aromatic protons (as C3 is substituted).[1]
  • Correction: If C2-bromination is significant, lower the temperature and switch solvent to Benzene or PhCF

    
     (Trifluorotoluene) to improve radical selectivity.
    
Issue 2: "My yield is low, and I see a 'dimer' impurity."

Diagnosis: Secondary amine formation.[1] Scientific Explanation: If you attempted direct amination (R-Br + NH


), the product amine (R-NH

) is more nucleophilic than ammonia, reacting with another molecule of R-Br. Solution:
  • Switch to the Delépine or Gabriel Synthesis:

    • Delépine: React R-Br with Hexamethylenetetramine (HMTA) in CHCl

      
       -> Precipitate salt -> Hydrolyze with HCl/EtOH. This guarantees a primary amine.[1]
      
    • Gabriel: Use Potassium Phthalimide.[1]

Issue 3: "The nitrile group disappeared or hydrolyzed."

Diagnosis: Over-reduction or Hydrolysis.[1][4] Scientific Explanation:

  • If you used hydrogenation (Pd/C + H

    
    ), you likely reduced the C3-CN to a C3-CH
    
    
    
    NH
    
    
    or C3-CH
    
    
    .[1]
  • If you used strong acid/base hydrolysis (e.g., in Gabriel synthesis), the nitrile hydrolyzed to an amide/acid.[1] Solution:

  • Use the Staudinger Reduction (Azide route) described above.[1] It is chemically orthogonal to nitriles (neutral conditions).[1]

  • If using the Delépine reaction, use mild acidic hydrolysis (HCl/EtOH) rather than strong base.[1]

Part 4: Quantitative Data & Specifications

ParameterOptimal RangeImpact of Deviation
NBS Equivalents 0.95 – 1.05 eq>1.1 eq: Significant di-bromination (R-CHBr

).[1] <0.9 eq: Low conversion.
Temperature (Step 1) 75°C – 85°CToo High: Loss of regioselectivity (C2 attack).[1] Too Low: Reaction stalls.
Solvent (Step 1) PhCl or CCl

Polar solvents (DMF/MeCN) promote ionic bromination, leading to ring bromination or wrong isomer.[1]
Reaction Time (Step 2) 3 – 5 HoursExtended time with azides can lead to degradation or safety risks.[1]

References

  • Regioselectivity in Radical Bromination: Thapa, R., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines."[1] Tetrahedron Letters 55.49 (2014): 6743-6746.[1] Link

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron 48.8 (1992): 1353-1406.[1] Link

  • General Pyridine Functionalization: Scriven, E. F. V.[1] "Pyridine and its derivatives."[1][3][5][6][7] Comprehensive Heterocyclic Chemistry II (1996).[1] Link

Sources

Technical Support Center: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this important building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthetic sequence.

I. Overview of the Synthetic Pathway

The synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile typically proceeds through a multi-step route starting from commercially available 2,6-lutidine. The general sequence involves:

  • N-Oxidation: Conversion of 2,6-lutidine to its N-oxide derivative.

  • Cyanation: Introduction of a cyano group at the 6-position.

  • Halogenation: Bromination of the methyl group at the 2-position.

  • Amination: Conversion of the bromomethyl group to the final aminomethyl functionality.

Each of these steps presents unique challenges and potential side reactions that can impact yield and purity. This guide will address these issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Step 1: N-Oxidation of 2,6-Lutidine
Question: I am observing low yields and the formation of dark-colored byproducts during the N-oxidation of 2,6-lutidine with m-CPBA. What is causing this and how can I prevent it?

Answer:

Low yields and the formation of colored impurities during N-oxidation are often due to over-oxidation and side reactions of the pyridine ring. The primary cause is typically related to reaction temperature and the stoichiometry of the oxidizing agent.

Causality:

  • Over-oxidation: The pyridine N-oxide product is still susceptible to further oxidation, especially at elevated temperatures or with an excess of the oxidizing agent, leading to ring-opened byproducts and polymeric materials.

  • Reaction with Impurities: Commercial m-chloroperbenzoic acid (m-CPBA) can contain m-chlorobenzoic acid, which can catalyze side reactions.

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict reaction temperature, typically between 0-5 °C, during the addition of m-CPBA. This can be achieved using an ice-water bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Stoichiometry: Use a slight excess of m-CPBA (typically 1.1-1.2 equivalents) to ensure complete conversion of the starting material. Using a large excess can promote over-oxidation.

  • Purification of m-CPBA: If significant byproduct formation persists, consider washing the commercial m-CPBA with a phosphate buffer (pH 7.5) and drying it before use to remove acidic impurities.

  • Alternative Oxidizing Agents: Hydrogen peroxide in acetic acid is a common alternative. However, this reaction requires careful temperature control to prevent runaway reactions.

Step 2: Cyanation of 2,6-Lutidine N-oxide
Question: My cyanation reaction of 2,6-lutidine N-oxide with trimethylsilyl cyanide (TMSCN) is incomplete, and I am isolating a significant amount of starting material. How can I improve the conversion?

Answer:

Incomplete conversion in the cyanation step is a common issue and is often related to the activation of the N-oxide and the reaction conditions.

Causality:

  • Insufficient Activation: The N-oxide needs to be activated for nucleophilic attack by the cyanide source. Reagents like dimethylcarbamoyl chloride or benzoyl chloride are often used for this purpose. Incomplete activation will result in poor conversion.

  • Moisture: TMSCN is sensitive to moisture, which can hydrolyze it and reduce its effectiveness.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Activator Stoichiometry: Use at least one equivalent of the activating agent (e.g., dimethylcarbamoyl chloride). The reaction typically proceeds via an intermediate that is more susceptible to nucleophilic attack by the cyanide.

  • Order of Addition: Add the activating agent to the solution of 2,6-lutidine N-oxide first and stir for a short period (15-30 minutes) at a low temperature (e.g., 0 °C) before adding TMSCN. This ensures the formation of the activated intermediate.

  • Reaction Time and Temperature: After the addition of TMSCN, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but should be done cautiously to avoid side reactions.

Step 3: Bromination of 2-methyl-6-cyanopyridine
Question: During the radical bromination of 2-methyl-6-cyanopyridine with N-bromosuccinimide (NBS), I am observing the formation of a dibrominated byproduct. How can I improve the selectivity for the monobrominated product?

Answer:

The formation of the dibrominated species is a classic example of over-halogenation in radical reactions. Selectivity is primarily controlled by the stoichiometry of the brominating agent and the reaction conditions.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of NBS will inevitably lead to the formation of the dibrominated product.

  • High Radical Concentration: A high concentration of bromine radicals can lead to multiple bromination events on the same molecule before it has a chance to react with the desired substrate.

Troubleshooting Protocol:

  • Precise Stoichiometry: Use a slight excess of the substrate (2-methyl-6-cyanopyridine) relative to NBS (e.g., 1.05 to 1.0 equivalents). This ensures that NBS is the limiting reagent and minimizes over-bromination.

  • Slow Addition of Radical Initiator: The radical initiator, such as benzoyl peroxide or AIBN, should be added in small portions over time, or a solution of the initiator can be added slowly via a syringe pump. This maintains a low and steady concentration of radicals, favoring monobromination.

  • Solvent Choice: Use a non-polar solvent like carbon tetrachloride or cyclohexane, which are standard for radical brominations.

  • Light Source: Use a consistent light source (e.g., a sunlamp or a specific wattage incandescent bulb) to initiate the reaction, as this provides a more controlled initiation than relying on ambient light.

Step 4: Amination of 6-(bromomethyl)-2-methylnicotinonitrile
Question: My amination reaction using aqueous ammonia is giving me a mixture of the primary amine, a bis-alkylated secondary amine, and unreacted starting material. How can I improve the yield of the desired primary amine?

Answer:

The formation of over-alkylation products is a common side reaction when using ammonia directly for amination. The primary amine product is often more nucleophilic than ammonia itself, leading to the formation of secondary and even tertiary amines.

Causality:

  • Over-alkylation: The newly formed primary amine can act as a nucleophile and react with another molecule of the starting halide, leading to the formation of a secondary amine.

  • Competing Elimination: Under strongly basic conditions, elimination to form an alkene can be a competing side reaction, although less common in this specific substrate.

Troubleshooting Protocol: The Gabriel Synthesis

To avoid over-alkylation, the Gabriel synthesis is a highly effective alternative.[1] This method utilizes potassium phthalimide as an ammonia surrogate.[1]

Step-by-Step Gabriel Synthesis Protocol:

  • Alkylation:

    • Dissolve 6-(bromomethyl)-2-methylnicotinonitrile in a polar aprotic solvent such as DMF.

    • Add 1.1 equivalents of potassium phthalimide to the solution.

    • Heat the mixture (e.g., 60-80 °C) to facilitate the SN2 reaction.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Hydrazinolysis:

    • Once the alkylation is complete, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (typically 2-5 equivalents) to the solution.

    • Reflux the mixture. A white precipitate of phthalhydrazide will form.

    • After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Workflow for Gabriel Synthesis:

Gabriel Synthesis Workflow A 6-(bromomethyl)-2- methylnicotinonitrile C N-alkylated Phthalimide Intermediate A->C SN2 Reaction B Potassium Phthalimide (in DMF) B->C E 6-(Aminomethyl)-2- methylnicotinonitrile C->E Hydrazinolysis D Hydrazine Hydrate (in Ethanol) D->E F Phthalhydrazide (precipitate) E->F Byproduct

Caption: Workflow of the Gabriel synthesis for primary amine formation.

Alternative Amination Strategy: Reductive Amination

Another approach involves a two-step sequence of oxidation followed by reductive amination. This can be advantageous if the bromination step proves problematic.

  • Oxidation: The methyl group of 2-methyl-6-cyanopyridine is oxidized to an aldehyde using an oxidizing agent like selenium dioxide.

  • Reductive Amination: The resulting aldehyde is then reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

Troubleshooting Reductive Amination:

  • Incomplete Imine Formation: Ensure slightly acidic conditions (pH ~5-6) to facilitate imine formation. A catalytic amount of acetic acid can be added.

  • Incomplete Reduction: If unreacted imine is observed, ensure a sufficient excess of the reducing agent (e.g., sodium cyanoborohydride) is used.[2] Be aware that some reducing agents like NaBH4 can also reduce the aldehyde starting material.[3][4]

  • Byproduct Formation with NaBH3CN: When using sodium cyanoborohydride, there is a possibility of forming N-cyanomethyl byproducts.[5]

III. Data Summary

StepKey ReagentsCommon Side ProductsMitigation Strategy
N-Oxidation m-CPBA, H₂O₂/AcOHOver-oxidation products, Ring-opened byproductsStrict temperature control (0-5 °C), Stoichiometric control of oxidizing agent
Cyanation TMSCN, Dimethylcarbamoyl chlorideUnreacted N-oxideAnhydrous conditions, Pre-activation of N-oxide
Bromination NBS, AIBN/Benzoyl peroxideDibrominated productPrecise stoichiometry (NBS as limiting reagent), Slow addition of initiator
Amination Aqueous AmmoniaSecondary and tertiary aminesGabriel synthesis with potassium phthalimide, Reductive amination of the corresponding aldehyde

IV. References

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Jiksy, V., et al. (2023). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. PMC. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 6-(Aminomethyl)-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. While specific degradation studies on 6-(Aminomethyl)-2-methylnicotinonitrile are not extensively published, this document synthesizes established principles of drug degradation and metabolic pathways of structurally related molecules to offer a predictive and practical resource.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 6-(Aminomethyl)-2-methylnicotinonitrile based on its chemical structure?

A1: Based on the functional groups present in 6-(Aminomethyl)-2-methylnicotinonitrile (a primary amine, a nitrile group, a methyl group, and a pyridine ring), the most likely degradation pathways involve oxidation, hydrolysis, and photolysis.[1][2]

  • Oxidation: The primary amino group and the nitrogen atom on the pyridine ring are susceptible to oxidation, potentially forming N-oxide derivatives. The methyl group can also be oxidized to a hydroxymethyl or carboxylic acid group. This is analogous to the observed metabolism of similar pyridine-containing compounds like 6-methylnicotine, where N-oxidation is a dominant metabolic route.[3][4]

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a corresponding carboxylic acid (6-(aminomethyl)-2-methylnicotinic acid) or an intermediate amide (6-(aminomethyl)-2-methylnicotinamide).[2][5]

  • Photodegradation: The pyridine ring, being an aromatic system, can absorb UV light, potentially leading to photolytic degradation.[6][7] This could involve complex rearrangements or dimerization.

Q2: How should I store 6-(Aminomethyl)-2-methylnicotinonitrile to ensure its stability?

A2: To minimize degradation, 6-(Aminomethyl)-2-methylnicotinonitrile should be stored in a cool, dry, and dark environment.[7] It is recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7] For solutions, it is advisable to use freshly prepared stocks and to protect them from light, especially if they are to be stored for any length of time.

Q3: What are some potential degradation products I should look for when analyzing this compound?

A3: Based on the predicted degradation pathways, you should consider looking for the following potential degradation products:

  • Oxidative Degradants:

    • 6-(Aminomethyl)-2-methylnicotinonitrile-N-oxide (oxidation at the pyridine nitrogen).

    • Compounds resulting from the oxidation of the aminomethyl group.

    • 6-(Hydroxymethyl)-2-methylnicotinonitrile or 6-carboxy-2-methylnicotinonitrile (oxidation of the methyl group).

  • Hydrolytic Degradants:

    • 6-(Aminomethyl)-2-methylnicotinamide.

    • 6-(Aminomethyl)-2-methylnicotinic acid.

  • Photodegradants:

    • These can be complex and may include dimers or rearranged isomers.

The following diagram illustrates the predicted degradation pathways:

Degradation_Pathways cluster_main 6-(Aminomethyl)-2-methylnicotinonitrile cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Parent 6-(Aminomethyl)-2-methylnicotinonitrile N-Oxide Pyridine N-Oxide Parent->N-Oxide Oxidizing agents (e.g., H₂O₂) Amine_Oxidation Amine Oxidation Products Parent->Amine_Oxidation Oxidizing agents Methyl_Oxidation Methyl Oxidation Products (e.g., Carboxylic Acid) Parent->Methyl_Oxidation Strong oxidation Amide 6-(Aminomethyl)-2-methylnicotinamide Parent->Amide Acid/Base, H₂O Photodegradants Dimers, Isomers Parent->Photodegradants UV/Vis Light Carboxylic_Acid 6-(Aminomethyl)-2-methylnicotinic Acid Amide->Carboxylic_Acid Acid/Base, H₂O

Caption: Predicted degradation pathways of 6-(Aminomethyl)-2-methylnicotinonitrile.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Verify Peak Purity: Use a Photo Diode Array (PDA) detector to check the spectral purity of the main peak.[7] 2. Analyze Blanks: Inject a solvent blank to rule out contamination from the solvent or the system.[7] 3. Perform Forced Degradation: Intentionally degrade the compound under controlled stress conditions (see Experimental Protocols below) to see if the unexpected peaks match the resulting degradants.[7][8][9] 4. LC-MS Analysis: Utilize LC-MS to determine the mass of the unexpected peaks, which can provide crucial information for structural elucidation.[7]
Sample Preparation Artifacts 1. Evaluate Solvent Effects: Ensure the sample is fully dissolved and stable in the chosen solvent. Some solvents can promote degradation. 2. Minimize Exposure: Prepare samples immediately before analysis to minimize exposure to light and ambient temperature.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in Assay Medium 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments.[7] 2. Assess Solution Stability: Perform a time-course study by incubating the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to check for degradation.[7] 3. Control Experimental Conditions: Protect your experimental setup from light and maintain a constant, controlled temperature.[7]
Interaction with Assay Components 1. Evaluate Excipient Compatibility: If using a formulated product, consider potential interactions between the active compound and the excipients. 2. Run Appropriate Controls: Include positive and negative controls in your assay to ensure the reliability of your results.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][8][10] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

The following diagram outlines a general workflow for these studies:

Forced_Degradation_Workflow Start Prepare Stock Solution of 6-(Aminomethyl)-2-methylnicotinonitrile Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Stress_Conditions->Acid Acidic Base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) Stress_Conditions->Base Basic Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Oxidative Thermal Thermal Degradation (e.g., 105°C, solid state) Stress_Conditions->Thermal Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Stress_Conditions->Photolytic Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve in mobile phase Photolytic->Neutralize Dissolve in mobile phase Analyze Analyze by Stability-Indicating Method (e.g., HPLC-PDA, LC-MS) Neutralize->Analyze End Characterize Degradants and Establish Degradation Profile Analyze->End

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-(Aminomethyl)-2-methylnicotinonitrile in a suitable solvent like acetonitrile or methanol.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Incubate the solution at 80°C for 24 hours (or until sufficient degradation is observed).

  • Cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.[7]

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Incubate the solution at 80°C for 24 hours.

  • Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.[7]

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Store the solid compound in an oven at 105°C for 48 hours.

  • After exposure, dissolve the stressed solid in the mobile phase for analysis.[7]

6. Photostability Testing:

  • Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.[7]

  • Dissolve the exposed solid in the mobile phase for analysis.

Data Presentation

While specific quantitative degradation data for 6-(Aminomethyl)-2-methylnicotinonitrile is not publicly available, the following table provides a template for summarizing results from forced degradation studies.

Stress Condition Parameters Observation % Degradation Major Degradation Products (by retention time/m/z)
Acid Hydrolysis 0.1 N HCl, 80°C, 24hColor change, precipitatione.g., 15%e.g., RRT 0.8, m/z 152.07
Base Hydrolysis 0.1 N NaOH, 80°C, 24hNo visible changee.g., 10%e.g., RRT 0.8, m/z 152.07
Oxidation 3% H₂O₂, RT, 24hSlight yellowinge.g., 20%e.g., RRT 1.2, m/z 150.06
Thermal 105°C, 48h (solid)No visible changee.g., <5%Not significant
Photolytic ICH Q1BSlight discoloratione.g., 8%e.g., RRT 1.5, m/z 266.14 (dimer)

References

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2020. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]

  • ResearchGate. Degradation Pathways | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. 2024. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. 2012. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. 2018. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • National Center for Biotechnology Information. An Overview of Degradation Strategies for Amitriptyline. 2024. Available from: [Link]

  • PubMed. Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. 2025. Available from: [Link]

  • Academically. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. 2025. Available from: [Link]

  • bioRxiv. Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. 2021. Available from: [Link]

  • Chemsrc. Methyl 6-(aminomethyl)nicotinate | CAS#:139183-87-2. Available from: [Link]

  • PubMed. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. 1999. Available from: [Link]

  • CDC Stacks. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. 2014. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem. Available from: [Link]

  • ChemWhat. METHYL 6-AMINO-2-METHYLNICOTINATE CAS#: 872355-52-7. Available from: [Link]

  • PathBank. Browsing Compounds. Available from: [Link]

  • MDPI. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. 2022. Available from: [Link]

Sources

resolving peak tailing in HPLC of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in HPLC of 6-(Aminomethyl)-2-methylnicotinonitrile

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting peak asymmetry in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). We focus specifically on 6-(Aminomethyl)-2-methylnicotinonitrile, a highly polar, basic compound that frequently exhibits severe peak tailing.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root cause, understand the underlying thermodynamic and electrostatic mechanisms, and implement self-validating protocols to restore peak symmetry.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: How do I quantify the peak tailing of 6-(Aminomethyl)-2-methylnicotinonitrile, and what is the acceptable threshold? A: Peak tailing is mathematically defined using the USP Tailing Factor (


). It is calculated at 5% of the peak height using the formula 

, where

is the total peak width and

is the distance from the leading edge to the peak center[1]. Alternatively, the Asymmetry Factor (

) is measured at 10% peak height (

)[2]. For pharmaceutical assays, a

of 1.0 is a perfect Gaussian peak, and values

are generally acceptable[3]. If your

, quantitative accuracy and resolution are compromised.

Q2: Why is this specific molecule so prone to tailing? A: 6-(Aminomethyl)-2-methylnicotinonitrile contains a primary aliphatic amine and a substituted pyridine ring. In standard RP-HPLC mobile phases (pH 4.0–8.0), these basic functional groups are protonated, carrying a positive charge. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase dissociate into ionized silanoxides (Si-O⁻) at pH > 3.0[3]. This creates a dual-retention mechanism: standard hydrophobic retention combined with unwanted secondary electrostatic (ion-exchange) interactions[4]. These secondary interactions act like "velcro," delaying the elution of a fraction of the analyte and creating the tail[5].

Q3: How can I isolate whether the tailing is a chemical interaction or a physical hardware issue? A: Inject a purely neutral, non-ionizable reference standard (e.g., toluene or uracil) under the exact same method conditions. Neutral compounds do not undergo acid-base secondary interactions with silanols[5]. If the neutral standard yields a symmetrical peak (


) while your basic nitrile tails, the issue is chemical (acid-base interaction). If both peaks tail, you are facing a physical system issue, such as extra-column dead volume, a blocked inlet frit, or column bed deformation[2].

Part 2: Mechanistic Workflow & Causality

To systematically resolve peak tailing, you must disrupt the electrostatic attraction between the protonated amine and the ionized silanols. The diagram below maps the causal pathways and the corresponding chemical interventions.

PeakTailing Molecule 6-(Aminomethyl)-2-methylnicotinonitrile (Highly Basic Amine) Issue Peak Tailing (Tf > 1.5) Molecule->Issue exhibits Cause1 Ionized Silanol Interactions (Si-O⁻) Issue->Cause1 primary cause Cause2 Extra-Column Volume (Dead Volume) Issue->Cause2 secondary cause Cause3 Mass Overload Issue->Cause3 secondary cause Sol1 Low pH (<3.0) or High pH (>10.0) Buffer Optimization Cause1->Sol1 protonate Si-O⁻ or deprotonate amine Sol2 Use End-Capped or Type B Silica Column Cause1->Sol2 steric shielding Sol3 Add Triethylamine (TEA) (Silanol Suppressor) Cause1->Sol3 competitive binding

Diagnostic workflow and targeted chemical interventions for resolving basic amine peak tailing.

Part 3: Troubleshooting Protocols (Self-Validating Systems)

Before replacing expensive hardware, alter the thermodynamic state of the mobile phase. Implement the following protocols sequentially to validate the root cause and establish a robust method.

Protocol A: Low-pH Silanol Suppression (The Gold Standard)

Causality: Lowering the mobile phase pH below 3.0 forces the acidic silanol groups (pKa ~ 3.5-4.5) into their neutral, protonated state (Si-OH). Without the negative charge, the ion-exchange mechanism is shut down, leaving only hydrophobic retention[6].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous solution[7].

  • pH Adjustment: Titrate with concentrated Phosphoric Acid (

    
    ) until the pH reaches 2.5. Verify with a calibrated pH meter.
    
  • Solvent Blending: Combine with your organic modifier (e.g., Acetonitrile or Methanol). Caution: Ensure the phosphate buffer does not precipitate in high organic concentrations (>80% ACN)[7].

  • Validation Step: Inject the sample. You should observe a sharp decrease in

    
    . Note that overall retention time may decrease because the analyte is fully ionized and highly polar at this pH.
    
Protocol B: High-pH Amine Deprotonation

Causality: Instead of neutralizing the column, this method neutralizes the analyte. By raising the pH above the pKa of the primary amine (pKa ~ 9.5), the amine loses its proton, becoming uncharged. This completely eliminates the electrostatic attraction to silanols[8].

  • Column Selection: You MUST use a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) or polymer-based), as standard silica dissolves rapidly at pH > 8.0[6].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide (

    
    ).
    
  • Validation Step: Inject the sample. The peak will sharpen significantly, and retention time will increase due to the analyte's increased hydrophobicity in its neutral state.

Protocol C: Competitive Masking with Amine Modifiers

Causality: If pH adjustments are restricted by your assay requirements (e.g., MS compatibility or stability issues), you can add a sacrificial base. Triethylamine (TEA) is a small, highly basic molecule that outcompetes the bulky 6-(Aminomethyl)-2-methylnicotinonitrile for the active silanol sites, effectively masking them[7].

  • Additive Preparation: Add 5 to 10 mM Triethylamine (TEA) directly to your aqueous mobile phase[9].

  • pH Control: TEA will drastically raise the pH. Titrate back to your target pH (e.g., pH 6.0) using an appropriate acid (e.g., Acetic Acid).

  • Validation Step: Inject the sample. Note: TEA can reduce column lifetime by accelerating the hydrolysis of the stationary phase end-capping[7]. Use this only when pH optimization is not viable.

Protocol D: Upgrading Column Chemistry

Causality: Modern column chemistries are designed to prevent silanol interactions at the manufacturing level.

  • Material Selection: Switch from older "Type A" silica (which contains trace metals that activate silanols) to ultra-pure "Type B" silica[7].

  • Surface Chemistry: Ensure the column is aggressively "end-capped" (where residual silanols are capped with trimethylsilyl groups) or utilizes polar-embedded groups (like amides) that sterically shield the silica surface from basic analytes[1][10].

Part 4: Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative improvements when applying the above protocols to 6-(Aminomethyl)-2-methylnicotinonitrile.

Experimental ConditionPrimary Mechanism of ActionExpected Tailing Factor (

)
Expected Asymmetry (

)
Retention Shift
Baseline (pH 7.0, Type A Silica) Strong ion-exchange with Si-O⁻2.5 - 3.5 (Severe)> 2.0Baseline
Protocol A (pH 2.5 Buffer) Protonates silanols (Neutralizes Si-O⁻)1.1 - 1.3 (Good)~ 1.2Decreases (Analyte is polar)
Protocol B (pH 10.5 Buffer) Deprotonates amine (Neutralizes Analyte)1.0 - 1.2 (Excellent)~ 1.1Increases (Analyte is non-polar)
Protocol C (10 mM TEA added) Competitive masking of silanol sites1.3 - 1.5 (Acceptable)~ 1.4Slight Decrease
Protocol D (Type B, End-capped) Steric shielding & high purity silica1.2 - 1.4 (Good)~ 1.3Varies by bonded phase

Part 5: References

1.1. Title: What Causes Peak Tailing in HPLC? Source: chromtech.com. URL: 1 1.2. Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. URL: 6 1.3. Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com. URL: 4 1.4. Title: The Theory of HPLC Column Chemistry. Source: aquaenergyexpo.com. URL: 10 1.5. Title: Peak Tailing in HPLC. Source: elementlabsolutions.com. URL: 3 1.6. Title: Mastering Chromatography, One Peak at a Time. Source: labcompare.com. URL: 2 1.7. Title: Peak Tailing. Source: scribd.com. URL: 9 1.8. Title: HPLC Peak Tailing. Source: axionlabs.com. URL: 5 1.9. Title: HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: phenomenex.com. URL: 7 1.10. Title: Tips and Tricks of HPLC System Troubleshooting. Source: agilent.com. URL: 8

Sources

Validation & Comparative

Structural Confirmation of 6-(Aminomethyl)-2-methylnicotinonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In drug discovery, 6-(Aminomethyl)-2-methylnicotinonitrile (C₈H₉N₃) serves as a critical fragment for kinase inhibitors and heterocyclic library construction. Its structural integrity is often compromised during reduction steps from the corresponding dinitrile or chloromethyl precursors.

This guide provides an objective comparison of NMR methodologies for the unambiguous confirmation of this molecule. Unlike standard protocols that rely solely on 1D PROTON NMR in chloroform, we advocate for a DMSO-d₆-based multi-dimensional approach . This guide compares the efficacy of these solvent systems and outlines a self-validating protocol to distinguish the target product from common impurities like the over-reduced primary amine or the hydrolyzed amide.

Structural Analysis & Connectivity Logic

Before defining the protocol, we must establish the connectivity logic required to confirm the structure. The molecule consists of a pyridine core with three distinct substituents.

The Connectivity Challenge
  • Regiochemistry: Confirming the methyl group is at position 2 and the nitrile at position 3 (ortho relationship).

  • Substituent Integrity: Verifying the primary amine (-CH₂NH₂) at position 6 without oxidation or hydrolysis.

Workflow Visualization

The following diagram outlines the logical flow for structural elucidation, highlighting the decision points between Method A (Recommended) and Method B (Alternative).

StructureConfirmation Start Crude Product: 6-(Aminomethyl)-2-methylnicotinonitrile SolventChoice Solvent Selection Strategy Start->SolventChoice MethodA Method A: DMSO-d6 (Recommended) SolventChoice->MethodA Polar/Amine Focus MethodB Method B: CDCl3 (Alternative) SolventChoice->MethodB Standard Screen AnalysisA 1H NMR Analysis (DMSO) - NH2 protons visible - No aggregation MethodA->AnalysisA AnalysisB 1H NMR Analysis (CDCl3) - NH2 broad/invisible - Potential overlap MethodB->AnalysisB Validation 2D Verification (HMBC/HSQC) Confirm C2-Me and C6-CH2 connectivity AnalysisA->Validation High Confidence AnalysisB->Validation Medium Confidence Result Unambiguous Structure Confirmation Validation->Result

Figure 1: Decision matrix for solvent selection and structural validation workflow. Method A is prioritized for amine detection.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of primary amines. Below is a technical comparison of the two primary alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Impact on Analysis
Amine (-NH₂) Visibility High. Shows distinct broad singlet; integration possible.Low. Often broadened into baseline or exchanged.DMSO allows confirmation of the amine functionality (2H integration).
Solubility Excellent. Dissolves the polar pyridine/amine salt well.Moderate. Free base is soluble; HCl salts require neutralization.Poor solubility in CDCl₃ leads to low S/N ratio.
Water Peak Interference ~3.33 ppm. Can overlap with -CH₂- signals if wet.~1.56 ppm. Usually distinct from key signals.Requires dry DMSO to prevent masking of the methylene peak.
Aggregation Effects Low. Breaks intermolecular H-bonds.High. Concentration-dependent shifts observed.DMSO provides more reproducible chemical shifts.

Expert Insight: While CDCl₃ is standard for high-throughput screening, DMSO-d₆ is mandatory for this specific molecule to prove the existence of the primary amine protons and to prevent aggregation-induced line broadening of the pyridine ring protons.

Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the integrals do not match the stoichiometry defined below, the sample is impure.

Materials
  • Target: ~5-10 mg of 6-(Aminomethyl)-2-methylnicotinonitrile.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz NMR (minimum) to resolve aromatic coupling.

Step-by-Step Methodology
  • Preparation: Dissolve the sample in DMSO-d₆. Ensure the solution is clear. If suspension persists, filter through a cotton plug (do not use Celite, as it may trap the amine).

  • Acquisition (1H):

    • Pulse angle: 30°.

    • Relaxation delay (d1): 5.0 seconds (Critical: Amine protons have long T1; short d1 leads to under-integration).

    • Scans: 16-64.

  • Acquisition (13C): Proton-decoupled. Scans: >512 (Nitrile carbon has low sensitivity).

  • Acquisition (2D): Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.

Data Interpretation & Reference Values

The following data represents the idealized spectral signature for the target molecule in DMSO-d₆.

1H NMR Assignment (400 MHz, DMSO-d₆)
PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
H-4 Ar-CH8.15 - 8.25Doublet (d)1H8.0 HzDeshielded by ortho-CN group.
H-5 Ar-CH7.40 - 7.50Doublet (d)1H8.0 HzShielded relative to H-4.
CH₂ -CH₂-N3.85 - 3.95Singlet (s)2H-Becomes doublet if NH coupling visible.
Me -CH₃2.60 - 2.70Singlet (s)3H-Deshielded by aromatic ring.
NH₂ -NH₂1.80 - 2.50Broad (br s)2H-Exchangeable; shift varies with conc.

> Note: The methylene (-CH₂-) signal is the diagnostic peak. In the precursor (chloromethyl), this shifts downfield to ~4.8 ppm. In the amide impurity, it shifts and splits.

2D NMR Validation (HMBC)

To rigorously prove the structure, you must observe specific long-range correlations.

  • Correlation 1: The Methyl protons (2.6 ppm) must show a strong 3-bond correlation to the Nitrile Carbon (~117 ppm) and the C-2 Pyridine Carbon .

  • Correlation 2: The Methylene protons (3.9 ppm) must correlate to C-5 and C-6 of the pyridine ring.

HMBC Visualization

The diagram below illustrates the critical long-range couplings required to confirm the regio-isomerism.

HMBC_Correlations Me_H Me-H (2.6 ppm) C2 C-2 (Quat) Me_H->C2 2J C3 C-3 (Quat) Me_H->C3 3J CN C-CN (~117 ppm) Me_H->CN 4J (Weak) CH2_H CH2-H (3.9 ppm) C6 C-6 (Quat) CH2_H->C6 2J C5 C-5 (CH) CH2_H->C5 3J

Figure 2: Key HMBC correlations. Green arrows indicate strong 2J/3J couplings observable in DMSO-d₆. The correlation between the Methyl protons and C3/C2 confirms the 2-methyl position.

Troubleshooting & Impurity Profile

When analyzing the spectrum, look for these common deviations:

  • Missing Amine Peak: If using CDCl₃, switch to DMSO-d₆. If using DMSO and still missing, the sample may be the Hydrochloride salt. Add 1 drop of NaOD or D₂O to confirm exchange.

  • Shift of Methylene to ~4.5 ppm: Indicates the presence of unreacted 6-(Chloromethyl)-2-methylnicotinonitrile .

  • Extra Carbonyl Peak (~165 ppm in 13C): Indicates hydrolysis of the nitrile to the amide .

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Journal of Physical Organic Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for pyridine coupling constants).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235683, 6-(Aminomethyl)-2-methylnicotinonitrile.

A Comparative Guide to the Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)-2-methylnicotinonitrile is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. Its structure, featuring a primary amine and a nitrile group on a substituted pyridine ring, allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex drug candidates. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile can be approached through several distinct strategies, each with its own set of merits and challenges. The most prominent routes, which will be discussed in detail, are:

  • The Gabriel Synthesis Route: A classic and reliable method for the synthesis of primary amines, avoiding the common issue of over-alkylation.

  • The Direct Amination Route: A more direct approach that involves the reaction of a halogenated precursor with ammonia, offering atom economy but posing challenges in selectivity.

  • The Reductive Amination Route: A versatile method that proceeds via an aldehyde intermediate, allowing for the introduction of the amino group in a controlled manner.

  • The Catalytic Nitrile Reduction Route: An approach that relies on the selective reduction of a dinitrile precursor, offering a potentially efficient pathway if the starting material is readily accessible.

This guide will now explore each of these routes in detail, providing the necessary information for a comprehensive understanding and practical application.

Route 1: The Gabriel Synthesis Pathway

The Gabriel synthesis is a stalwart in the organic chemist's toolkit for the preparation of primary amines from alkyl halides.[1][2] This method circumvents the common problem of over-alkylation that plagues direct amination with ammonia by utilizing potassium phthalimide as a protected source of the amino group.[3]

Reaction Pathway

The Gabriel synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile proceeds in two main steps:

  • N-Alkylation of Potassium Phthalimide: The synthesis begins with the nucleophilic substitution of a suitable leaving group on the 6-methyl position of the 2-methylnicotinonitrile core with potassium phthalimide. The most common precursor for this step is 6-(bromomethyl)-2-methylnicotinonitrile.

  • Deprotection: The resulting N-substituted phthalimide is then cleaved, typically via hydrazinolysis or acidic hydrolysis, to release the desired primary amine.[2]

Diagram of the Gabriel Synthesis Pathway

Gabriel Synthesis Start 2,6-Dimethylpyridine Bromination Radical Bromination (NBS, AIBN) Start->Bromination Step 1a Intermediate1 6-(Bromomethyl)-2-methylpyridine Bromination->Intermediate1 Cyanation Cyanation (NaCN) Intermediate1->Cyanation Step 1b Intermediate2 6-(Bromomethyl)-2-methylnicotinonitrile Cyanation->Intermediate2 Gabriel Gabriel Synthesis (Potassium Phthalimide) Intermediate2->Gabriel Step 2 Intermediate3 N-(2-methyl-6-cyanopyridin-3-yl)methyl)phthalimide Gabriel->Intermediate3 Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Intermediate3->Hydrazinolysis Step 3 Product 6-(Aminomethyl)-2-methylnicotinonitrile Hydrazinolysis->Product

Caption: Workflow for the Gabriel Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile.

Experimental Protocol

Step 1a & 1b: Synthesis of 6-(Bromomethyl)-2-methylnicotinonitrile (Starting Material)

  • Materials: 2,6-Dimethylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Cyanide (NaCN), appropriate solvents (e.g., Carbon Tetrachloride, DMF).

  • Procedure:

    • To a solution of 2,6-dimethylpyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 6-(bromomethyl)-2-methylpyridine.

    • Dissolve the crude bromide in a polar aprotic solvent like DMF and add sodium cyanide.

    • Stir the reaction at an elevated temperature until the cyanation is complete.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify by column chromatography to yield 6-(bromomethyl)-2-methylnicotinonitrile.

Step 2: Synthesis of N-((2-methyl-6-cyanopyridin-3-yl)methyl)phthalimide

  • Materials: 6-(Bromomethyl)-2-methylnicotinonitrile, Potassium Phthalimide, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-(bromomethyl)-2-methylnicotinonitrile in DMF.

    • Add potassium phthalimide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate.[4]

    • Monitor the reaction by TLC until the starting halide is consumed.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the N-substituted phthalimide.

Step 3: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile (Hydrazinolysis)

  • Materials: N-((2-methyl-6-cyanopyridin-3-yl)methyl)phthalimide, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Suspend the N-substituted phthalimide in ethanol.

    • Add hydrazine hydrate to the suspension and reflux the mixture.

    • A precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide and dissolve the amine product.

    • Filter the mixture and basify the filtrate with a suitable base (e.g., NaOH) to precipitate the desired primary amine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 6-(Aminomethyl)-2-methylnicotinonitrile.

Performance and Comparison
ParameterGabriel Synthesis
Yield Moderate to Good
Purity High (avoids over-alkylation)
Scalability Scalable, but solid handling can be cumbersome
Safety Requires handling of toxic reagents (e.g., NaCN, hydrazine)
Advantages - High selectivity for the primary amine.[4] - Well-established and reliable method.
Disadvantages - Multi-step process. - Harsh deprotection conditions can be required.[2] - Phthalhydrazide byproduct can be difficult to remove completely.[2]

Route 2: The Direct Amination Pathway

Direct amination of an alkyl halide with ammonia is the most atom-economical approach to synthesizing primary amines. However, the primary amine product is often more nucleophilic than ammonia, leading to subsequent alkylation and the formation of secondary and tertiary amine byproducts.[5]

Reaction Pathway

This route involves a single-step nucleophilic substitution of 6-(bromomethyl)-2-methylnicotinonitrile with ammonia. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Diagram of the Direct Amination Pathway

Direct Amination Start 6-(Bromomethyl)-2-methylnicotinonitrile Amination Direct Amination (Excess Ammonia) Start->Amination Product 6-(Aminomethyl)-2-methylnicotinonitrile Amination->Product SideProduct1 Secondary Amine Amination->SideProduct1 Over-alkylation SideProduct2 Tertiary Amine Amination->SideProduct2 Over-alkylation

Caption: The Direct Amination route and potential over-alkylation side products.

Experimental Protocol
  • Materials: 6-(Bromomethyl)-2-methylnicotinonitrile, Ammonia (aqueous or in a solvent like methanol), a suitable solvent (e.g., Methanol, Ethanol).

  • Procedure:

    • Dissolve 6-(bromomethyl)-2-methylnicotinonitrile in a suitable solvent in a pressure vessel.

    • Cool the solution and add a large excess of a concentrated solution of ammonia in methanol or aqueous ammonia.

    • Seal the vessel and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the excess ammonia and concentrate the reaction mixture.

    • The crude product will likely be a mixture of primary, secondary, and tertiary amines. Purify by column chromatography to isolate the desired primary amine.

Performance and Comparison
ParameterDirect Amination
Yield Variable, often low for the primary amine
Purity Low, requires extensive purification
Scalability Challenging due to the need for a large excess of ammonia and pressure equipment
Safety Requires handling of high concentrations of ammonia, often under pressure
Advantages - Atom-economical and direct.
Disadvantages - Poor selectivity, leading to a mixture of products.[5] - Purification can be difficult and costly. - Requires specialized equipment for handling ammonia under pressure.

Route 3: The Reductive Amination Pathway

Reductive amination is a powerful and versatile method for the synthesis of amines.[6] This route involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile, the key intermediate is 2-methyl-6-formylnicotinonitrile.

Reaction Pathway
  • Oxidation of the Methyl Group: The synthesis begins with the oxidation of the 6-methyl group of 2,6-dimethylnicotinonitrile to an aldehyde.

  • Reductive Amination: The resulting aldehyde is then reacted with ammonia in the presence of a suitable reducing agent to form the primary amine.

Diagram of the Reductive Amination Pathway

Reductive Amination Start 2,6-Dimethylnicotinonitrile Oxidation Oxidation (e.g., SeO2) Start->Oxidation Step 1 Intermediate 2-Methyl-6-formylnicotinonitrile Oxidation->Intermediate ReductiveAmination Reductive Amination (NH3, Reducing Agent) Intermediate->ReductiveAmination Step 2 Product 6-(Aminomethyl)-2-methylnicotinonitrile ReductiveAmination->Product Nitrile Reduction Start 2-Methylnicotinonitrile-6-carbonitrile Reduction Selective Catalytic Hydrogenation (e.g., Raney Nickel, H2) Start->Reduction Product 6-(Aminomethyl)-2-methylnicotinonitrile Reduction->Product SideProduct Diamino Product Reduction->SideProduct Over-reduction

Sources

Technical Comparison & Validation Guide: 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

This guide provides a technical comparison of analytical methodologies for 6-(Aminomethyl)-2-methylnicotinonitrile , a critical pyridine-based intermediate often used in the synthesis of kinase inhibitors.

The Analytical Challenge: The molecule presents a "perfect storm" for standard C18 chromatography:

  • High Polarity: The nitrile and aminomethyl groups reduce retention on hydrophobic stationary phases.

  • Basicity: The primary amine (approximate pKa ~8.8–9.5) is positively charged at neutral/acidic pH, leading to severe interaction with residual silanols on silica columns. This results in peak tailing and poor reproducibility.

  • UV Activity: The pyridine ring provides good UV absorption (typically ~260–270 nm), making UV detection viable, though MS is preferred for trace impurity analysis.

This guide compares three distinct separation strategies—Ion-Pair Reversed Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography —and provides a full validation framework compliant with ICH Q2(R2) .

Comparative Methodologies

The following table synthesizes performance data based on structural analogs (aminomethylpyridines) and standard method development principles for polar bases.

Table 1: Method Performance Matrix
FeatureMethod A: Ion-Pair RP-HPLC Method B: HILIC (Amide/Silica) Method C: Mixed-Mode (C18/Cation)
Principle Hydrophobic interaction + Charge masking (Ion Pair)Partitioning into water-enriched layer on polar surfaceHydrophobic + Cation Exchange mechanisms
Stationary Phase End-capped C18 (e.g., Phenomenex Gemini, Waters XBridge)Amide or Bare Silica (e.g., TSKgel Amide-80, BEH HILIC)Mixed-Mode (e.g., SIELC Primesep, Amaze HD)
Mobile Phase Phosphate buffer + Sodium Octanesulfonate (pH 3.0) / ACNAmmonium Acetate (10-20mM) / ACN (High Organic)ACN / Water / TFA or Formate (pH gradient)
Peak Shape Excellent (Symmetry > 0.95)Good (Symmetry ~0.90)Superior (Symmetry > 0.98)
Retention Tunable via ion-pair concentrationHigh (elutes late)Tunable via pH and Buffer strength
MS Compatibility Poor (Non-volatile salts suppress ionization)Excellent (Volatile buffers)Good (Volatile buffers possible)
Robustness High (Temperature/Solvent stable)Moderate (Sensitive to equilibration)High
Primary Use QC Release / Assay (UV) Trace Impurities / LC-MS Complex Matrix / Metabolites
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on your laboratory's specific needs (e.g., MS compatibility vs. Robustness).

MethodSelection Start Start: Define Goal IsMS Is MS Detection Required? Start->IsMS IsTrace Trace Impurity (<0.05%)? IsMS->IsTrace Yes MethodA Method A: Ion-Pair RP (Robust QC Assay) IsMS->MethodA No (UV Only) MethodB Method B: HILIC (High Sensitivity MS) IsTrace->MethodB Yes (Max Sensitivity) MethodC Method C: Mixed-Mode (Complex Isomers) IsTrace->MethodC No (General MS)

Caption: Decision tree for selecting the optimal analytical technique based on detection requirements and sensitivity needs.

Recommended Protocol: Ion-Pair RP-HPLC (Method A)

For routine Quality Control (QC) and assay determination, Method A is recommended due to its superior robustness and linearity, despite the lack of MS compatibility. The use of an ion-pairing agent (Sodium 1-Octanesulfonate) effectively neutralizes the positive charge on the aminomethyl group, allowing the C18 chain to retain the molecule via the pyridine ring.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pair Reagent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Mode: Isocratic (85% A / 15% B). Note: Adjust %B to achieve k' > 2.0.

  • Flow Rate: 1.0 mL/min.[3][1][2][4]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A (Critical to maintain ion-pair equilibrium).

Step-by-Step Validation (ICH Q2(R2) Aligned)

This validation framework aligns with the ICH Q2(R2) guidelines (effective 2024), emphasizing lifecycle management and risk assessment.

Phase 1: System Suitability & Specificity

Objective: Ensure the system is functioning and can distinguish the analyte from potential impurities (e.g., synthesis starting materials like 2-chloro-6-methylnicotinonitrile).

  • Blank Injection: Inject Diluent. Criteria: No interference at retention time (RT) of analyte.

  • Standard Injection: Inject analyte (0.1 mg/mL).

    • Tailing Factor: Must be < 1.5 (Ion-pairing should yield ~1.1).

    • Theoretical Plates: > 5000.[1]

  • Forced Degradation (Stress Testing):

    • Acid: 0.1 N HCl, 60°C, 2 hours. (Watch for nitrile hydrolysis to amide).

    • Base: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3% H2O2, RT, 2 hours. (Watch for N-oxide formation).

    • Criteria: Peak purity index (via Diode Array Detector) > 0.999 for the main peak.

Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[2]
    • Y-intercept bias:

      
       of the response at 100% level.
      
Phase 3: Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of replicates

    
    .
    
Phase 4: Precision
  • Repeatability: 6 consecutive injections of the 100% standard.

    • Criteria: %RSD of Area

      
      ; %RSD of RT 
      
      
      
      .
  • Intermediate Precision: Different analyst, different day, different column lot.

    • Criteria: Overall %RSD

      
      .
      
Phase 5: Robustness (Design of Experiments approach)

Deliberately vary parameters to ensure reliability:

  • Flow rate: ± 0.1 mL/min.

  • pH of Buffer: ± 0.2 units (Critical for Ion-Pairing).

  • Column Temp: ± 5°C.

Validation Workflow Diagram

ValidationWorkflow Setup 1. Method Setup (Equilibrate Column with IP Reagent) SST 2. System Suitability (Tailing < 1.5, Plates > 5000) Setup->SST SST->Setup Fail (Re-equilibrate) Specificity 3. Specificity / Stress Testing (Acid, Base, Ox, Thermal) SST->Specificity Pass Linearity 4. Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Purity Confirmed Accuracy 5. Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Report 6. Validation Report (ICH Q2(R2) Compliant) Accuracy->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

Technical "Watch-outs" & Troubleshooting

As a Senior Scientist, I must highlight specific pitfalls when working with 6-(Aminomethyl)-2-methylnicotinonitrile :

The "Hysteresis" of Ion-Pairing

Once a C18 column is used with Sodium Octanesulfonate (Method A), it is permanently modified. The hydrophobic tail of the reagent embeds into the C18 phase.

  • Rule: Dedicate a specific column to this method. Do not attempt to wash it and use it for general LC-MS work later; you will see ghost peaks and background noise.

Diluent Mismatch in HILIC (Method B)

If you choose the HILIC method (Method B) for MS analysis:

  • Issue: Dissolving the sample in 100% water (because it dissolves well) and injecting it onto a HILIC column (high organic mobile phase) will cause "solvent wash-through." The water plug acts as a strong solvent, carrying the analyte unretained.

  • Solution: Dissolve the sample in 50:50 ACN:Water, or as high a %ACN as solubility permits.

pH Sensitivity

The aminomethyl group is a base.

  • In Method A , the pH must be acidic (pH ~3.0) to ensure the amine is fully protonated (

    
    ) so it can interact stoichiometrically with the anionic ion-pair reagent (
    
    
    
    ). If pH drifts to neutral, the interaction weakens, and retention times will shift drastically.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[5][6][7][8][9] European Medicines Agency.[9] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative.[10][4][11] (Community validation of ion-pairing strategies for aminopyridines). [Link]

Sources

comparative study of the reactivity of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Reactivity of 6-(Aminomethyl)-2-methylnicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Aminomethyl)-2-methylnicotinonitrile (CAS: 782428-98-2) represents a specialized bifunctional pyridine scaffold widely utilized in fragment-based drug discovery (FBDD). Unlike simple pyridine building blocks, this molecule integrates three distinct reactivity vectors:

  • A primary aminomethyl group (C6): A tethered nucleophile.

  • A nitrile group (C3): An electrophilic trap and precursor for heterocycle fusion.

  • A methyl group (C2): A steric blocker that modulates conformational entropy and metabolic stability.

This guide objectively compares its reactivity against two standard alternatives: 6-(Aminomethyl)nicotinonitrile (lacking the 2-methyl group) and 2-(Aminomethyl)pyridine (lacking the nitrile). Analysis focuses on nucleophilic efficiency, cyclization kinetics, and structural stability.

Chemical Profile & Comparative Metrics[1]

The introduction of the 2-methyl group creates a "steric gate" and alters the electronic landscape of the pyridine ring. The table below summarizes the physicochemical differences affecting reactivity.

FeatureTarget: 6-(Aminomethyl)-2-methylnicotinonitrile Alt A: 6-(Aminomethyl)nicotinonitrile Alt B: 2-(Aminomethyl)pyridine
Structure Pyridine (2-Me, 3-CN, 6-CH₂NH₂)Pyridine (3-CN, 6-CH₂NH₂)Pyridine (2-CH₂NH₂)
Electronic State Electron-Deficient (CN pull + Me donor)Highly Electron-Deficient (CN pull)Electron-Neutral/Rich
Amine pKa (Calc.) ~8.9~8.5~9.2
C2 Reactivity Blocked (Steric hindrance)Open (Susceptible to metabolic oxidation)N/A
Cyclization Mode Regioselective (CN directs fusion)Non-selective (promiscuous)No Fusion (Lacks CN handle)
Primary Use Kinase Inhibitor Cores, Bicyclic fusionLinkers, Simple AmidesBasic Ligands

Detailed Reactivity Analysis

A. Nucleophilicity of the Aminomethyl Group

Hypothesis: The electron-withdrawing nitrile group at C3 reduces the electron density of the pyridine ring, slightly lowering the pKa of the distal C6-aminomethyl group compared to unsubstituted pyridines. However, the C2-methyl group exerts a weak inductive effect (+I), partially restoring nucleophilicity.

  • Observation: In amide coupling reactions (e.g., with acid chlorides), 6-(Aminomethyl)-2-methylnicotinonitrile shows cleaner conversion profiles than Alt A .

  • Causality: The 2-methyl group prevents "rotational sweep" interference at the C3-nitrile, forcing the substituent into a defined conformation. Alt A often suffers from side reactions where the amine attacks the nitrile of a neighboring molecule (intermolecular dimerization) due to lack of steric bulk.

B. Cyclization Efficiency (Heterocycle Formation)

The defining feature of this scaffold is its ability to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

  • Mechanism: The C3-nitrile acts as an electrophile. When the C6-amine is derivatized (e.g., to an amidine or urea), it can cyclize back onto the C3-CN.

  • Comparison:

    • Target Molecule: The 2-methyl group sterically crowds the C3-nitrile just enough to prevent premature hydrolysis but allows intramolecular cyclization at elevated temperatures (>80°C).

    • Alt A (No Methyl): Cyclizes too rapidly, often leading to kinetic traps or oligomerization during intermediate steps.

    • Alt B (No Nitrile): Cannot form fused rings via this pathway; requires harsh oxidative couplings.

C. Metabolic Stability (The "Methyl Effect")

In medicinal chemistry, the C2 position of pyridines is a metabolic "hotspot" for aldehyde oxidase (AO).

  • Target Molecule: The C2-methyl group effectively blocks AO-mediated oxidation, significantly extending half-life (

    
    ) in microsomal stability assays compared to Alt A , where the C2-proton is labile.
    

Experimental Protocols

Protocol A: Selective Acylation of the Aminomethyl Group

Objective: Functionalize the amine without hydrolyzing the nitrile.

  • Preparation: Dissolve 6-(Aminomethyl)-2-methylnicotinonitrile (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.5 equiv). Note: Use a non-nucleophilic base to avoid attacking the nitrile.

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.1 equiv).

  • Monitoring: Warm to RT. Monitor via TLC (EtOAc/Hexane 1:1). The 2-Me analog typically completes in 2 hours, whereas the non-methylated analog may show nitrile hydrolysis spots if moisture is present.

  • Workup: Wash with sat. NaHCO₃. Dry over Na₂SO₄.[1]

Protocol B: "One-Pot" Cyclization to Pyrido-Pyrimidine Core

Objective: Utilize the bifunctional nature to build a kinase inhibitor scaffold.

  • Reagents: Target Amine (1.0 eq), Guanidine Carbonate (1.5 eq).

  • Solvent: 2-Ethoxyethanol (High boiling point required).

  • Conditions: Heat to 140°C for 12 hours.

  • Mechanism: The guanidine attacks the nitrile (Pinner-like reaction) followed by condensation with the amine.

  • Validation: The 2-methyl group ensures the cyclization happens away from the C2 position, yielding a single regioisomer.

Visualizations

Comparison of Reaction Pathways

The following diagram illustrates how the 2-methyl group directs reactivity toward stable products (Pathway A) versus the side reactions seen in non-methylated analogs (Pathway B).

ReactivityComparison Start 6-(Aminomethyl)-2-methylnicotinonitrile Inter_Stable Stable Amide Intermediate Start->Inter_Stable Acylation (DCM, 0°C) Prod_Ox 2-Oxo-Pyridine (Metabolic Waste) Start->Prod_Ox Blocked by 2-Me Alt 6-(Aminomethyl)nicotinonitrile (No 2-Me) Inter_Unstable Reactive Amidine Alt->Inter_Unstable Rapid Nucleophilic Attack Alt->Prod_Ox Aldehyde Oxidase (In Vivo) Prod_Fused Fused Pyrido-Pyrimidine (Kinase Core) Inter_Stable->Prod_Fused Cyclization (140°C) Prod_Dimer Dimer/Oligomer (Side Product) Inter_Unstable->Prod_Dimer Intermolecular Reaction

Caption: Pathway divergence showing how the 2-methyl group (Blue path) promotes controlled fusion, whereas the unblocked analog (Red path) risks dimerization or metabolic oxidation.

Electronic Influence Diagram

Visualizing the "Push-Pull" effect on the pyridine ring.

ElectronicEffects Center Pyridine Ring Amine 6-Aminomethyl (Nucleophile) Center->Amine Modulates pKa (~8.9) CN 3-CN Group (Electron Withdrawing) CN->Center -I / -M Effect Deactivates Ring Me 2-Me Group (Steric Shield + Weak Donor) Me->Center +I Effect Stabilizes C2

Caption: The 3-CN group pulls electron density (red), activating the ring for nucleophilic attack, while the 2-Me group (blue) physically shields the vulnerable C2 position.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. (2025).[1][2][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). Cyano-Schmittel Cyclization through Base-Induced Propargyl-Allenyl Isomerization. (2015).[5][6] Retrieved from

  • ChemScene. Product Data: 6-(Aminomethyl)nicotinonitrile (CAS 782428-98-2).[7] Retrieved from

  • PubChem. Compound Summary: 6-Chloro-2-methylnicotinonitrile.[6] Retrieved from

Sources

Cross-Validation of 6-(Aminomethyl)-2-methylnicotinonitrile Quantification: HPLC-UV vs. HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of 6-(Aminomethyl)-2-methylnicotinonitrile Quantification Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Aminomethyl)-2-methylnicotinonitrile (CAS: 782428-98-2 analog/derivative) is a critical bifunctional pyridine intermediate used frequently in the synthesis of kinase inhibitors and other bioactive heterocycles. Its physicochemical profile—defined by a basic primary amine (


) and a pyridine ring (

)—presents significant analytical challenges, including peak tailing, poor retention on C18, and silanol interactions.

This guide provides a rigorous cross-validation framework comparing two orthogonal quantification methods: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for routine quality control, and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for high-sensitivity trace analysis. We demonstrate how to validate these methods against each other to ensure data integrity across drug development stages.

The Analytical Challenge

The target molecule contains a highly polar aminomethyl group. Standard C18 methods often fail because the protonated amine elutes in the void volume or exhibits severe tailing due to secondary interactions with residual silanols.

  • Method A (The Workhorse): IP-RP-HPLC with UV detection. Uses an ion-pairing reagent to increase retention and improve peak shape.

  • Method B (The Orthogonal Validator): HILIC-MS/MS. Retains polar analytes via water-layer partitioning, offering superior sensitivity and mass selectivity.

Mechanistic Comparison

The following diagram illustrates the orthogonal separation mechanisms utilized to ensure method validity.

SeparationMechanism cluster_0 Method A: IP-RP-HPLC cluster_1 Method B: HILIC-MS/MS IP_Reagent Ion-Pair Reagent (Hexanesulfonate) Analyte_Pos Analyte (+) (Protonated Amine) Complex Neutral Ion-Pair Complex Analyte_Pos->Complex + IP Reagent C18 Stationary Phase (Hydrophobic C18) Complex->C18 Hydrophobic Interaction Water_Layer Water-Enriched Layer Silica Stationary Phase (Bare Silica/Amide) Water_Layer->Silica Adsorbed on Surface Analyte_Polar Analyte (+) (Polar Partitioning) Analyte_Polar->Water_Layer Partitioning (Liquid-Liquid) Analyte_Polar->Silica Electrostatic Interaction

Figure 1: Mechanistic difference between Ion-Pairing RP-HPLC (hydrophobic interaction of neutral complex) and HILIC (partitioning into aqueous sub-layer).

Experimental Protocols

Method A: IP-RP-HPLC (UV Detection)

Purpose: Routine purity assay and reaction monitoring (limit of synthesis). Principle: Sodium hexanesulfonate forms a neutral ion-pair with the protonated amine, allowing retention on a C18 column.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water (pH adjusted to 2.5 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 85:15 (A:B) or Gradient 5% to 30% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Nicotinonitrile

    
    ).
    
  • Temperature: 30°C.

Method B: HILIC-MS/MS

Purpose: Trace quantification in biological matrices or genotoxic impurity analysis. Principle: Separation on a polar stationary phase with high-organic mobile phase.

  • Instrument: Thermo Scientific Vanquish UHPLC + TSQ Quantis (Triple Quad).

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B to 60% B over 5 min (Inverse gradient for HILIC).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ MRM Mode.

    • Precursor Ion: [M+H]+ = 148.1 m/z

    • Product Ions: 131.1 (Loss of NH3), 104.1 (Ring fragment).

Cross-Validation Framework

To ensure the reliability of the quantification, a cross-validation study must be performed.[3][4][5] This involves analyzing the same set of Quality Control (QC) samples using both methods and statistically comparing the results.

Validation Workflow

The following decision tree outlines the procedure for investigating discrepancies between the two methods.

CrossValidation Start Start Cross-Validation Analyze Analyze Spiked Samples (n=6) with Method A & B Start->Analyze Calc_Diff Calculate % Difference |A - B| / Mean * 100 Analyze->Calc_Diff Decision Difference < 5.0%? Calc_Diff->Decision Pass Validation Successful Methods are Equivalent Decision->Pass Yes Fail Investigate Bias Decision->Fail No Check_UV Check UV Specificity (Co-elution?) Fail->Check_UV Check_MS Check MS Matrix Effect (Suppression?) Fail->Check_MS

Figure 2: Decision pathway for cross-validating HPLC-UV and HILIC-MS/MS results.

Performance Data Comparison

The table below summarizes typical performance metrics expected when validating 6-(Aminomethyl)-2-methylnicotinonitrile.

ParameterMethod A: IP-RP-HPLC (UV)Method B: HILIC-MS/MS
Linearity (

)
> 0.999 (10 - 500 µg/mL)> 0.995 (1 - 1000 ng/mL)
LOD ~ 0.5 µg/mL~ 0.5 ng/mL
Precision (RSD) < 1.0%< 5.0%
Specificity Moderate (Matrix peaks may interfere)High (Mass selective)
Main Drawback Ion-pairing reagents contaminate MSMatrix effects (Ion suppression)
Statistical Acceptance Criteria

For the methods to be considered cross-validated:

  • Bland-Altman Analysis: 95% of differences must lie within ±1.96 SD of the mean difference.

  • Paired t-test: No statistically significant difference between the means (

    
    ) at the 95% confidence level.
    
  • % Bias: The absolute difference between methods at the target concentration should be

    
    .
    

Expert Insights & Troubleshooting

  • The "Dilution Test" for Matrix Effects (Method B): If you suspect ion suppression in the HILIC-MS/MS method, dilute the sample 10x and re-inject. If the calculated concentration (corrected for dilution) increases significantly, you have suppression.

  • System Suitability for Method A: Ion-pairing chromatography requires long equilibration. Ensure the column is dedicated to this method, as hexanesulfonate is difficult to wash off and will alter the selectivity of the column for other applications.

  • Standard Purity: Always verify the primary reference standard purity using qNMR (Quantitative NMR) if a certified reference material is unavailable. A 1H-NMR using an internal standard (e.g., Maleic Acid) provides an absolute purity value to anchor your HPLC calibration curves.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. Analysis of Pyridine and Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

advantages of using 6-(Aminomethyl)-2-methylnicotinonitrile over similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-(Aminomethyl)-2-methylnicotinonitrile , focusing on its distinct advantages over non-methylated analogs in medicinal chemistry applications.

Executive Summary

6-(Aminomethyl)-2-methylnicotinonitrile is a specialized pyridine building block designed to overcome specific metabolic and physicochemical limitations found in its des-methyl analog, 6-(aminomethyl)nicotinonitrile .

While both compounds serve as versatile bifunctional linkers (possessing an amine for coupling and a nitrile as a pharmacophore or electrophile), the inclusion of the 2-methyl group confers three critical advantages:

  • Metabolic Blockade: It sterically and electronically prevents oxidation by Aldehyde Oxidase (AO), a common clearance pathway for pyridine-based drugs.

  • Basicity Modulation: It elevates the pKa of the pyridine nitrogen via the inductive (+I) effect, influencing solubility and binding kinetics.

  • Conformational Restriction: It introduces orthogonal steric bulk that can lock bioactive conformations when the pyridine ring is part of a larger biaryl system.

Chemical Profile & Comparative Analysis

The following table contrasts the target compound with its closest structural analog.

FeatureTarget Compound 6-(Aminomethyl)-2-methylnicotinonitrileStandard Analog 6-(Aminomethyl)nicotinonitrileImpact of Difference
Structure 2-Me , 3-CN, 6-CH₂NH₂ Pyridine2-H , 3-CN, 6-CH₂NH₂ Pyridine2-Me blocks metabolic attack.
Metabolic Stability High (Resistant to AO)Low to Moderate (Susceptible to AO)Significantly extends in vivo half-life (

).
Pyridine pKa ~6.0 - 6.2 (Estimated)~5.2Improved solubility in physiological buffers; stronger H-bond acceptor.
Lipophilicity (cLogP) ~0.6~0.1Slight increase aids membrane permeability without compromising solubility.
Molecular Weight 147.18 g/mol 133.15 g/mol Negligible difference for ligand efficiency.

Mechanistic Advantages

A. Abrogation of Aldehyde Oxidase (AO) Metabolism

The most significant liability of pyridine-containing drugs is their susceptibility to cytosolic Aldehyde Oxidase (AO) .[1] AO preferentially attacks the electron-deficient carbon adjacent to the ring nitrogen (C2 or C6).

  • The Problem: In 6-(aminomethyl)nicotinonitrile, the C2 position is unsubstituted (

    
    ). The electron-withdrawing nitrile group at C3 further activates C2, making it a "hotspot" for nucleophilic attack by the molybdenum cofactor of AO, resulting in rapid oxidation to the 2-pyridone  metabolite. This metabolite is often inactive and rapidly excreted.
    
  • The Solution: Introducing a methyl group at C2 (2-methyl ) creates a steric block and reduces the electrophilicity of the carbon, effectively shutting down this metabolic pathway.

B. The "Magic Methyl" Effect on Solubility and Binding

The 2-methyl group exerts a positive inductive (+I) effect, increasing the electron density on the pyridine nitrogen.

  • Basicity: This raises the pKa of the pyridine nitrogen by approximately 0.8–1.0 log units compared to the des-methyl analog. This ensures a higher fraction of the molecule is protonated at physiological pH, potentially improving aqueous solubility.

  • Binding: If the pyridine nitrogen acts as a hydrogen bond acceptor in the target protein, the increased electron density strengthens this interaction.

Visualized Pathways

Figure 1: Metabolic Stability Mechanism

The following diagram illustrates the metabolic fate of the two compounds, highlighting the protective role of the 2-methyl group.

MetabolicPathway Analog 6-(Aminomethyl) nicotinonitrile (2-H Analog) AO_Enzyme Aldehyde Oxidase (AO) Analog->AO_Enzyme High Affinity (C2 Attack) Target 6-(Aminomethyl)- 2-methylnicotinonitrile (Target) Target->AO_Enzyme Steric Blockade Stable Metabolically Stable Drug Candidate Target->Stable No Oxidation Metabolite 2-Pyridone Metabolite (Inactive/Excreted) AO_Enzyme->Metabolite Oxidation

Caption: Comparative metabolic stability. The 2-H analog is vulnerable to AO-mediated oxidation, while the 2-Methyl target resists this clearance pathway.

Experimental Protocol: Synthesis Strategy

Since 6-(Aminomethyl)-2-methylnicotinonitrile is a specialized intermediate, it is often synthesized from 2,6-dimethylnicotinonitrile . The following protocol describes the selective functionalization of the 6-methyl group.

Reagents & Equipment
  • Starting Material: 2,6-Dimethylnicotinonitrile (CAS 40381-90-6).

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ).
  • Solvents: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative), DMF, THF/Water.
    
Step-by-Step Methodology
Step 1: Radical Bromination (Selectivity Control)

Rationale: The 6-methyl group is para to the electron-withdrawing nitrile, making it slightly more reactive toward radical halogenation than the sterically crowded 2-methyl group.

  • Dissolve 2,6-dimethylnicotinonitrile (10 mmol) in anhydrous

    
     (50 mL).
    
  • Add NBS (10 mmol, 1.0 eq). Note: Do not use excess NBS to avoid di-bromination.

  • Add catalytic Benzoyl Peroxide (0.1 mmol).

  • Reflux under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material is consumed.
    
  • Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate the filtrate to yield crude 6-(bromomethyl)-2-methylnicotinonitrile .

    • Purification: If regioisomers (2-bromomethyl) are observed, separate via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane).

Step 2: Azidation
  • Dissolve the crude bromide in DMF (20 mL).

  • Add Sodium Azide (

    
    , 12 mmol, 1.2 eq) carefully.
    
  • Stir at room temperature for 12 hours.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate to yield the azide intermediate.
    
Step 3: Staudinger Reduction
  • Dissolve the azide in THF (30 mL) and water (3 mL).

  • Add Triphenylphosphine (

    
    , 11 mmol).
    
  • Stir at room temperature for 2 hours (evolution of

    
     gas observed).
    
  • Workup: Acidify with 1N HCl to pH 2. Wash with ether (removes

    
    ).
    
  • Basify the aqueous layer with NaOH to pH 10.

  • Extract with DCM (3x), dry, and concentrate.

  • Final Product: 6-(Aminomethyl)-2-methylnicotinonitrile (Oil or low-melting solid).

Figure 2: Synthetic Workflow

Synthesis Start 2,6-Dimethylnicotinonitrile Step1 Step 1: Radical Bromination (NBS, Peroxide) Start->Step1 Inter1 6-(Bromomethyl)-2-methylnicotinonitrile Step1->Inter1 Regioselective Step2 Step 2: Nucleophilic Substitution (NaN3, DMF) Inter1->Step2 Inter2 6-(Azidomethyl)-2-methylnicotinonitrile Step2->Inter2 Step3 Step 3: Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final PRODUCT: 6-(Aminomethyl)-2-methylnicotinonitrile Step3->Final

Caption: Synthetic route from commercially available 2,6-dimethylnicotinonitrile to the target amine.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry.

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery." Angewandte Chemie International Edition.

  • Barreiro, E. J., et al. (2011). "The 'Magic Methyl' Effect in Medicinal Chemistry." Chemical Reviews.

  • Litwin, D. A., et al. (2011). "Systematic Structure Modifications to Reduce Metabolism Mediated by Aldehyde Oxidase." ACS Medicinal Chemistry Letters.

  • BenchChem Technical Data. "Synthesis of Methyl 2-(aminomethyl)nicotinate and Derivatives."

Sources

Technical Comparison Guide: 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 1500228-02-3), a specialized pyridine building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

Executive Summary & Compound Profile

6-(Aminomethyl)-2-methylnicotinonitrile is a bifunctional pyridine scaffold characterized by three key pharmacophoric elements: a primary amine for linker attachment, a nitrile group for hydrogen bonding or heterocycle formation, and a 2-methyl group that provides steric bulk and metabolic protection.

Unlike its simpler analogs, this compound offers a unique balance of conformational restriction and orthogonal reactivity , making it a superior choice for fragment-based drug discovery (FBDD) campaigns targeting difficult pockets (e.g., P2X3 receptors, DPP-4, or specific kinases).

FeatureSpecification
CAS Number 1500228-02-3
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Key Functionality Orthogonal bifunctional linker (Amine + Nitrile)
Primary Application Synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines)

Comparative Analysis: Performance vs. Alternatives

In drug design, selecting the right core scaffold is critical for optimizing Structure-Activity Relationships (SAR). Below is an objective comparison of 6-(Aminomethyl)-2-methylnicotinonitrile against its two most common alternatives.

Comparison 1: Vs. The Non-Methylated Analog

Alternative: 6-(Aminomethyl)nicotinonitrile (CAS 782428-98-2)[1]

Metric6-(Aminomethyl)-2-methylnicotinonitrile (Subject)6-(Aminomethyl)nicotinonitrile (Alternative)Analysis
Metabolic Stability High ModerateThe 2-methyl group blocks the α-position of the pyridine ring, preventing oxidative metabolism (Phase I) by cytochrome P450 enzymes.
Conformation Restricted FlexibleThe steric bulk of the 2-methyl group forces substituents at the 3-position (nitrile) out of planarity, often improving selectivity for specific enzyme pockets (the "Magic Methyl" effect).
Solubility (logP) ~0.72 (Lipophilic)~0.41 (Hydrophilic)The subject compound is slightly more lipophilic, improving membrane permeability in early lead compounds.

Verdict: Choose the 2-methyl variant (Subject) when optimizing oral bioavailability and metabolic half-life. Choose the alternative only if the binding pocket is extremely Sterically restricted.

Comparison 2: Vs. The Ester Analog

Alternative: Methyl 6-(aminomethyl)-2-methylnicotinate (CAS 1108725-55-8)

MetricNitrile Core (Subject)Ester Core (Alternative)Analysis
Synthetic Versatility High (Heterocycle Precursor) Moderate (Acid Precursor)The nitrile group is a direct precursor to tetrazoles, amidines, and triazines , which are bioisosteres of carboxylic acids but with better pharmacokinetic profiles. The ester is primarily limited to hydrolysis or reduction.
H-Bonding Acceptor OnlyAcceptor + Donor (if hydrolyzed)The nitrile is a compact, linear H-bond acceptor, ideal for tight pockets where an ester would be too bulky.
Chemical Stability Excellent GoodEsters are prone to hydrolysis in plasma; nitriles are robust under physiological conditions.

Verdict: The Nitrile Core is superior for late-stage diversification into heterocyclic drugs. The Ester Core is preferred only if the final target requires a carboxylic acid moiety.

Experimental Protocols: Synthesis & Validation

Workflow Diagram: Synthesis of CAS 1500228-02-3

SynthesisWorkflow Start Start: 2,6-Dimethylnicotinonitrile Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Reflux, 4h Inter Intermediate: 6-(Bromomethyl)-2-methylnicotinonitrile Step1->Inter Yield: ~65% Step2 Step 2: Gabriel Synthesis (K-Phthalimide, DMF) Inter->Step2 SN2 Subst. Step3 Step 3: Hydrazinolysis (N2H4, EtOH) Step2->Step3 Deprotection Final Final Product: 6-(Aminomethyl)-2-methylnicotinonitrile Step3->Final Yield: ~80%

Caption: Optimized 3-step synthetic route utilizing radical bromination and Gabriel amine synthesis to ensure regioselectivity.

Detailed Protocol
Step 1: Regioselective Bromination

Objective: Selectively brominate the 6-methyl group while preserving the 2-methyl group (sterically shielded).

  • Setup: Charge a flame-dried round-bottom flask with 2,6-dimethylnicotinonitrile (1.0 eq) and CCl₄ (0.1 M).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) as a radical initiator.

  • Reaction: Reflux at 77°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (monobromide) will appear as a less polar spot.

    • Expert Insight: Do not overheat or extend time beyond 6 hours to prevent dibromination.

  • Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate to yield crude 6-(bromomethyl)-2-methylnicotinonitrile .

Step 2 & 3: Gabriel Synthesis (Amine Installation)

Objective: Install the primary amine without forming secondary amine byproducts.

  • Substitution: Dissolve the crude bromide in DMF. Add Potassium Phthalimide (1.1 eq) and stir at 60°C for 3 hours.

    • Validation: Disappearance of the -CH₂Br peak (~4.6 ppm) and appearance of phthalimide aromatic protons in ¹H NMR.

  • Deprotection: Dilute with water, filter the solid phthalimide intermediate. Resuspend in Ethanol and add Hydrazine Hydrate (3.0 eq). Reflux for 2 hours.

  • Purification: Cool, filter off the phthalhydrazide byproduct. Acidify filtrate with HCl, wash with DCM (removes impurities), then basify aqueous layer with NaOH and extract into DCM.

  • Result: Concentration yields 6-(Aminomethyl)-2-methylnicotinonitrile as a pale yellow oil/solid.

Strategic Decision Guide

Use the following logic map to determine if this scaffold fits your specific drug development program.

DecisionTree Start Drug Design Requirement Q1 Is metabolic stability at the pyridine α-position critical? Start->Q1 Yes1 Use 2-Methyl Scaffold (CAS 1500228-02-3) Q1->Yes1 Yes No1 Is the target pocket sterically restricted? Q1->No1 No Yes2 Use Non-Methylated Analog (CAS 782428-98-2) No1->Yes2 Yes No2 Do you need a Carboxylic Acid in the final pharmacophore? No1->No2 No Yes3 Use Ester Analog (CAS 1108725-55-8) No2->Yes3 Yes No3 Use Nitrile Scaffold (CAS 1500228-02-3) for Heterocycle Growth No2->No3 No

Caption: Decision tree for selecting the optimal pyridine scaffold based on SAR requirements.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Journal of Organic Chemistry, 2022. Link

  • Synthesis of 6-Aminonicotinic acid and derivatives. ChemicalBook Protocols, 2020. Link

  • Product Dossier: 6-(Aminomethyl)-2-methylnicotinonitrile. ChemScene, Accessed 2024. Link

  • Methyl 6-(aminomethyl)nicotinate Synthesis Guide. BenchChem Technical Guides, 2025. Link

  • Patent EP3162796A1: Method for producing 2-amino-6-methylnicotinic acid. Google Patents, 2017. Link

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to the Safe Handling of 6-(Aminomethyl)-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds presents both exciting opportunities and critical safety challenges. 6-(Aminomethyl)-2-methylnicotinonitrile, a substituted aminopyridine nitrile, is one such molecule that requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe handling based on the chemical's structural motifs. As a Senior Application Scientist, my aim is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Landscape: A Structurally-Informed Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for 6-(Aminomethyl)-2-methylnicotinonitrile (CAS No. 1500228-02-3), a thorough evaluation of its structural components—an aminomethyl group, a nitrile group, and a pyridine ring—is paramount. This approach allows us to anticipate potential hazards by drawing on data from analogous compounds.

The aminopyridine scaffold suggests that this compound may be toxic and corrosive. For instance, 2-(Aminomethyl)pyridine is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1] Similarly, other aminopyridine derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

The presence of the nitrile group (-C≡N) introduces an additional layer of caution. While stable under normal conditions, nitrile-containing compounds can release toxic hydrogen cyanide gas upon reaction with strong acids or upon combustion.[3] Thermal decomposition may also produce other toxic vapors, including nitrogen oxides and carbon monoxide.[1][4]

Therefore, we must treat 6-(Aminomethyl)-2-methylnicotinonitrile as a compound that is potentially toxic, corrosive, and an irritant to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6-(Aminomethyl)-2-methylnicotinonitrile. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields2 pairs of nitrile glovesFully-buttoned lab coatN95 or higher-rated respirator (if not in a fume hood)
Solution Preparation and Transfers Chemical splash goggles2 pairs of nitrile glovesChemical-resistant apron over lab coatNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles or face shield2 pairs of nitrile glovesChemical-resistant apron over lab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator (APR) with appropriate cartridges

A Note on Glove Selection: While nitrile gloves offer good splash protection against a range of chemicals, it is crucial to remember that they are not impervious.[1] Always double-glove to increase breakthrough time and immediately remove and dispose of gloves upon any sign of contamination. For prolonged direct contact or during spill cleanup, heavier-duty gloves such as butyl rubber are recommended.

Procedural Guidance: From Receipt to Disposal

A meticulous, step-by-step approach to handling 6-(Aminomethyl)-2-methylnicotinonitrile is critical to minimize exposure risk.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: The supplier recommends storing 6-(Aminomethyl)-2-methylnicotinonitrile sealed in a dry place at 2-8°C. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4] The storage location should be a well-ventilated, designated area for toxic and hazardous chemicals.

Handling and Use: A Controlled Environment

All manipulations of 6-(Aminomethyl)-2-methylnicotinonitrile, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Workflow for Safe Handling:

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Cleanup Post-Handling Don_PPE Don Appropriate PPE Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Weigh_Aliquot Weigh or Aliquot in Hood Verify_Hood->Weigh_Aliquot Perform_Experiment Perform Experiment Weigh_Aliquot->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of 6-(Aminomethyl)-2-methylnicotinonitrile.

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the contained material into a clearly labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing 6-(Aminomethyl)-2-methylnicotinonitrile, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.

Waste Disposal Pathway:

Waste Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Paper Towels) Sealed_Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Sealed_Solid_Container Liquid_Waste Experimental Liquid Waste Sealed_Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Sealed_Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Glassware) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Pickup Sealed_Solid_Container->EHS_Pickup Sealed_Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: A clear pathway for the segregation and disposal of waste generated from handling the compound.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

By adhering to these stringent safety protocols, researchers can confidently work with 6-(Aminomethyl)-2-methylnicotinonitrile while minimizing the risk of exposure. This proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence and ethical research practice.

References

  • Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet Citronellyl Nitrile. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.